Sulforhodamine G

Catalog No.
S596859
CAS No.
5873-16-5
M.F
C25H25N2NaO7S2
M. Wt
552.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulforhodamine G

CAS Number

5873-16-5

Product Name

Sulforhodamine G

IUPAC Name

sodium 4-[3-(ethylamino)-6-ethylazaniumylidene-2,7-dimethylxanthen-9-yl]benzene-1,3-disulfonate

Molecular Formula

C25H25N2NaO7S2

Molecular Weight

552.6 g/mol

InChI

InChI=1S/C25H26N2O7S2.Na/c1-5-26-20-12-22-18(9-14(20)3)25(19-10-15(4)21(27-6-2)13-23(19)34-22)17-8-7-16(35(28,29)30)11-24(17)36(31,32)33;/h7-13,26H,5-6H2,1-4H3,(H,28,29,30)(H,31,32,33);/q;+1/p-1

InChI Key

NWWFZBYHUXCUDI-UHFFFAOYSA-M

SMILES

Array

Canonical SMILES

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+]

The exact mass of the compound Acid red 50 is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cosmetic colorant. However, this does not mean our product can be used or applied in the same or a similar way.

Sulforhodamine G excitation emission spectrum

Author: Smolecule Technical Support Team. Date: February 2026

Spectral Properties and Basic Information

The table below summarizes the core technical data found for Sulforhodamine G:

Property Value
Excitation Maximum (λEx) 529 nm [1]
Emission Maximum (λEm) 548 nm [1]
Molecular Weight 530.6 g/mol [1] 575.58 g/mol [2]
CAS Number 5873-16-5 [1] [2]
Physical Form Orange-red solid, soluble in water [1]
Cellular Permeability Membrane impermeant [1]
Primary Documented Use Polar tracer for studies of cell morphology and neuronal cell-cell communication; protein stain [1] [2]

Experimental Workflow for Protein Staining

One search result outlined a methodology for using this compound as a fluorescent internal protein stain for analysis with 2-Dimensional Gel Electrophoresis (2-DE) [2]. The workflow for this application is summarized in the diagram below.

cluster_1 Pre-Electrophoresis cluster_2 Staining Procedure cluster_3 Post-Staining A Sample Preparation B Dye Purification A->B C Gel Staining B->C D Washing & Equilibration C->D E Visualization & Analysis D->E

Experimental workflow for protein staining with this compound.

The detailed steps are as follows:

  • Sample Preparation: The protein samples to be analyzed are spiked with an internal standard (e.g., ALIS647) and then separated using 2-DE in the dark [2].
  • Dye Purification (if required): The protocol notes that commercial this compound may require purification. This involves dissolving the dye in 1% v/v acetic acid and purifying it via Reverse Phase (RP) chromatography. The fraction with an absorbance maximum at 528 nm is collected, lyophilized, and stored as a dry powder [2].
  • Staining: The gel is stained overnight in 35% methanol containing a four-fold molar excess of this compound dye to protein (based on an average protein molecular weight of 50 kDa). All staining steps must be performed in polypropylene dishes wrapped in foil to prevent photobleaching [2].
  • Washing & Equilibration: Following staining, the gel is washed 4 times for 15 minutes each in 35% methanol, followed by 2 equilibration steps in water for 15 minutes each [2].
  • Visualization & Analysis: The stained protein and the internal standard are visualized using a laser scanner at different channels (λex=532 nm for this compound; λex=633 nm for ALIS647). The protein spots are then quantified using 2-DE software for statistical analysis [2].

Suggestions for Further Research

The information available online appears to be limited. To acquire the depth of technical detail required for a whitepaper, you may need to consult more specialized sources.

  • Consult Supplier Datasheets: Companies that sell fluorescent dyes often provide high-quality, detailed technical documentation. You can contact suppliers like Biotium or MedChemExpress directly to request a comprehensive product information sheet or technical datasheet for this compound [1] [2].
  • Search Scientific Databases: A thorough search on platforms like PubMed or Google Scholar using the search term "this compound" along with its CAS number (5873-16-5) may help you locate primary research articles that describe its use and provide full experimental protocols [3].

References

what is Sulforhodamine G

Author: Smolecule Technical Support Team. Date: February 2026

Spectral Properties

The spectral properties of Sulforhodamine G are central to its experimental utility. You will find some variation in the reported peak wavelengths across different suppliers, which should be considered when setting up your instrumentation.

Parameter Value
Absorbance (λAbs) ~525 nm [1]
Excitation (λEx) 529-531 nm [2] [1] [3]
Emission (λEm) 548-552 nm [2] [1] [3]
pH Sensitivity Exhibits no pH-dependent absorption or fluorescence over pH 3-10 [1]

Primary Research Applications

This compound is valued in diverse scientific fields due to its strong fluorescence and water solubility.

  • Cellular and Neuronal Imaging: As a membrane-impermeant, polar tracer, it is ideal for outlining cell shapes and tracing the pathways of communication between neuronal cells without penetrating the cell membrane [2]. It helps researchers study dynamic processes like intercellular communication.
  • Hydrological and Environmental Tracing: Hydrologists use this compound to map underground watercourses, study river flows, and track seepage paths. Its very low detection threshold (as low as 0.01 μg/l) makes it an efficient tracer for these applications [4].

Experimental Considerations for Related Dyes

The search results do not specify limitations for this compound itself, but extensive research on the closely related Sulforhodamine 101 (SR101) highlights critical considerations that are prudent for researchers to know.

  • Cell Specificity is Not Guaranteed: SR101 is a popular astrocyte marker, but it can also label neurons, especially under hypoxic conditions, and can diffuse into oligodendrocytes via gap junctions. This means a SR101-positive cell cannot be automatically assumed to be an astrocyte [5] [6].
  • Excitatory Side Effects: Studies show that SR101 can induce seizure-like neuronal activity in the brain at concentrations commonly used (e.g., 100-250 μM). This excitatory effect can significantly alter the system being studied [7]. To minimize interference, using lower concentrations (≤ 50 μM) is recommended for in vivo experiments [7].

Workflow for Astrocyte Labeling with SR101

For context, here is a typical experimental workflow for using the related dye Sulforhodamine 101 to label astrocytes in acute brain slices, based on the protocols found in the literature [5] [6]. This can serve as a general reference.

G A Prepare Acute Brain Slice B Incubate Slice in SR101 (0.5 - 1 μM, 20-30 min, 34-37°C) A->B C Remove Excess Dye (Wash with aCSF, 10-30 min) B->C D Image with 2-Photon Microscopy C->D

Typical workflow for astrocyte labeling with Sulforhodamine 101 in brain slices.

References

Sulforhodamine G water solubility

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Technical Data

The table below summarizes the key physical and chemical properties of Sulforhodamine G found across multiple supplier and chemical database websites.

Property Reported Value / Description Source
CAS Number 5873-16-5 Multiple Sources [1] [2] [3]
Molecular Formula C25H25N2NaO7S2 (commonly reported) Multiple Sources [1] [2] [4]
Molecular Weight 552.59 - 575.58 g/mol (varies by source) [1] [2] [5]
Physical Form Red to orange-red solid powder [3] [6]
Solubility in Water Highly water-soluble [3]; ~5 g/L (approx.) [6] [3] [6]
λmax / Excitation 525 - 531 nm [5] [6] [4]
Emission 548 - 552 nm [3] [5] [4]
Primary Applications Polar tracer for neuronal communication, protein staining, hydrological flow studies [2] [3] [6]

Experimental Considerations and Workflow

For laboratory research, the general protocol for preparing an aqueous stock solution involves directly dissolving the solid powder in water [3] [5]. The following diagram outlines the key steps and considerations for this process.

G Start Prepare this compound Stock Solution A Weigh powder Start->A B Add to purified water (e.g., deionized, distilled) A->B C Mix thoroughly until dissolved (Vortex or sonicate if needed) B->C D Protect from light (Store in amber vial or wrap with foil) C->D Note Store at recommended conditions: Freezer (< -15°C) or Room Temperature* D->Note

Figure 1: Workflow for preparing an aqueous stock solution of this compound, highlighting light sensitivity and storage as key factors [3] [5].
  • Solubility Conflict: One source estimates solubility at 160.7 mg/L [4], which conflicts with the 5 g/L value [6]. This wide discrepancy suggests you should experimentally verify solubility for your specific batch and application.
  • Solution Preparation: The dye is typically dissolved in purified water to create a stock solution [3] [5]. For protein staining, purification of the commercial dye by reverse-phase chromatography may be necessary prior to use [2].
  • Storage and Handling: The solid powder and its solutions should be protected from light and stored as recommended, either frozen (e.g., < -15°C) or at room temperature [3] [5] [4].

Application Notes for Researchers

  • As a Polar Tracer: Its high water solubility and membrane-impermeant nature make it ideal for tracing cell morphology and studying communication between neuronal cells [3].
  • For Protein Staining: It can be used to stain proteins in gel electrophoresis, offering broad dynamic ranges. Specific protocols involve staining in 35% methanol overnight [2].
  • In Hydrological Studies: It is used to map underground watercourses and measure river flows due to its fluorescent properties, with a very low detection threshold of 0.01 μg/L [6].

References

Chemical Identity and Spectral Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core technical data for this dye.

Property Details
Chemical Names Sulforhodamine G, Amino Rhodamine G, Amido Rhodamine G [1]
CAS Number 5873-16-5 [1] [2]
Molecular Weight 552.59 g/mol [2]
Absorbance (nm) 525 [2]
Excitation (nm) 531 [3] [2]
Emission (nm) 552 [3] [2]
pH Stability Does not exhibit pH-dependent absorption or fluorescence between pH 3 and 10 [2].
Solubility Approximately 5 g/L in water [1].

Primary Applications and Protocols

This compound is prized for its fluorescence and is primarily used as a polar tracer [2].

  • Hydrological Tracing: It's extensively used in environmental studies for mapping underground watercourses, studying transit and flow times, and investigating seepage water paths [1]. Its detection threshold in water is very low, at about 0.01 μg/L [1].
  • Scientific Research Tracer: Its properties make it suitable for use as a microscopic tracer in various research contexts, similar to the more well-known Sulforhodamine B [2]. A specific research application includes its use in adsorption studies to understand the interaction mechanisms between nitrogenous dyes and clay minerals like montmorillonite [4].

Relationship to Other Rhodamine Dyes

The following diagram outlines the relationship between this compound and other key rhodamine dyes based on their structural features.

G RhodamineDyes Rhodamine Dyes Tetramethylrhodamine Tetramethylrhodamine RhodamineDyes->Tetramethylrhodamine Common RhodamineB Rhodamine B RhodamineDyes->RhodamineB Contains Sulforhodamines Sulforhodamines RhodamineDyes->Sulforhodamines Sulfonated SulforhodamineG SulforhodamineG RhodamineB->SulforhodamineG More fluorescent derivative SulforhodamineB SulforhodamineB Sulforhodamines->SulforhodamineB CI 45100 Sulforhodamines->SulforhodamineG CI 45220

Structural relationships among rhodamine dyes.

Key Differentiators from Other Sulfonated Dyes

  • Compared to Sulforhodamine B: While both are sulfonated, water-soluble, and used as tracers, they are distinct chemical entities with different Chemical Index (CI) numbers—This compound is CI 45220, whereas Sulforhodamine B is CI 45100 [1] [5]. Sulforhodamine B has an absorbance maximum around 554 nm [5] and is famously used in the SRB assay for in vitro cytotoxicity testing by staining cellular proteins [6].
  • Compared to Texas Red: Texas Red is the trade name for a reactive derivative of Sulforhodamine 101 [7] [8]. It is a longer-wavelength dye, with excitation around 583 nm and emission around 603 nm, making it spectrally distinct from this compound [8].

References

Sulforhodamine G neuronal tracing protocol

Author: Smolecule Technical Support Team. Date: February 2026

Known Properties of Sulforhodamine G

Based on the search results, this compound (SRG) is recognized as a polar, water-soluble tracer that can be used to study cell morphology. The table below summarizes its key characteristics [1] [2]:

Attribute Description
Primary Use Polar tracer for studies of cell morphology and neuronal cell-cell communication [1].
Cellular Localization Fluid phase tracer [1].
Cell Permeability Membrane impermeant [1].
Solubility Highly water-soluble [1].
Excitation/Emission λEx/λEm = 529/548 nm [1].
Molecular Weight 530.6 g/mol [1].

Research Context and Potential Protocol

While a direct protocol for neuronal tracing with SRG is not available, one study provides a concrete example of its use for in vivo astrocyte staining through intravenous (IV) injection [2]. This approach could be adapted for neuronal tracing experiments.

The experimental workflow from this study can be visualized as follows:

G cluster_notes Key Parameters Start Prepare Dye Solution A Inject Intravenously Start->A B Wait for Circulation (~1 hour) A->B C Prepare Tissue B->C P1 SRG: 10 mg/mL in saline D Image with TPLSM C->D P3 Excitation: 800-900 nm P2 Dosage: 20 mg/kg

The specific steps and reagents used were [2]:

  • Dye Preparation: this compound was dissolved in 0.9% NaCl (saline) at a concentration of 10 mg/mL.
  • Systemic Administration: The solution was injected intravenously into the tail vein of rats and mice at a dosage of 20 mg/kg.
  • Tissue Processing: After waiting approximately one hour for the dye to circulate, the animals were anesthetized, and their brains were removed and sectioned into 300 µm thick coronal slices for imaging.
  • Imaging: The stained tissues were imaged using a Two-Photon Laser Scanning Microscope (TPLSM) with laser excitation tuned between 800-900 nm.

Suggestions for Protocol Development

Given the lack of a direct protocol, you may need to develop and optimize one for your specific needs. Here are some suggestions:

  • Consult Related Dye Protocols: Look into detailed protocols for the closely related dyes Sulforhodamine 101 (SR101) and Sulforhodamine B (SRB) [3] [2] [4]. The chemical similarity often means staining procedures and concentrations can be similar.
  • Consider Limitations of Related Dyes: Be aware that SR101, at concentrations of 100 µM and 250 µM, has been reported to induce seizure-like activity in cortical circuits [3] [5] [6]. While SRG's effects are not documented, this highlights the importance of conducting careful control experiments and dose-response studies when working with this dye family.
  • Validate Specificity: The search results emphasize that astrocyte staining specificity of sulforhodamine dyes can vary by brain region and species [5] [6]. Always confirm cell-type specificity in your experimental model, for example, by using transgenic animal models or immunostaining.

References

Comprehensive Application Notes and Protocols: Sulforhodamine G as a Polar Tracer for Fluid-Phase Uptake and Cell Morphology Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sulforhodamine G as a Research Tool

This compound represents a valuable member of the sulforhodamine dye family, characterized by its high water solubility and membrane-impermeant nature, making it an ideal candidate for studying cell morphology and intercellular communication. As a polar tracer, this compound enables researchers to investigate fluid-phase uptake, compensatory endocytosis, and neuronal connectivity without permeating intact cell membranes. Its specific spectral properties, including excitation and emission maxima at approximately 529-531 nm and 548-552 nm respectively, make it compatible with standard fluorescence microscopy systems equipped with argon-ion lasers or appropriate filter sets. The dye's chemical structure, with a molecular weight of 530.6 g/mol and the CAS number 5873-16-5, contributes to its polar characteristics and inability to cross intact biological membranes, allowing for precise tracing of extracellular and endocytotic pathways.

The utility of sulforhodamine dyes in biological research has been extensively documented across multiple applications, from basic cell morphology studies to sophisticated investigations of secretory mechanisms. These dyes have proven particularly valuable in neuroscience and endocrinology research, where understanding vesicular release and membrane dynamics is essential. This compound's properties make it suitable for both real-time imaging of dynamic cellular processes and fixed-cell applications, providing flexibility in experimental design. This document provides comprehensive application notes and detailed protocols for researchers seeking to implement this compound in their investigations of fluid-phase tracing, secretory mechanisms, and cellular architecture.

Fundamental Properties and Specifications

Spectral and Chemical Characteristics

This compound exhibits well-defined spectroscopic properties that make it readily detectable using standard laboratory equipment. The dye appears as an orange-red solid that is highly soluble in aqueous solutions, facilitating preparation of working solutions across a wide concentration range. Its spectral characteristics have been precisely quantified through multiple independent measurements, ensuring reliable performance across experimental applications.

Table 1: Fundamental Properties of this compound

Property Specification Notes
Excitation Maximum (λEx) 529-531 nm Compatible with 488-532 nm laser lines
Emission Maximum (λEm) 548-552 nm Detectable with standard TRITC/Rhodamine filters
Molecular Weight 530.6 g/mol C~25~H~25~N~2~NaO~7~S~2~
CAS Number 5873-16-5 Unique identifier for chemical tracking
Physical Form Orange-red solid Highly soluble in water
Storage Conditions Room temperature Stable for at least 1 year when protected from light
Cellular Localization Fluid phase tracer Does not specifically bind to cellular components
Cell Permeability Membrane impermeant Requires loading techniques for intracellular introduction

The spectral overlap between excitation (529-531 nm) and emission (548-552 nm) results in a relatively small Stokes shift of approximately 20 nm, which should be considered when selecting filter sets and designing multicolor experiments. The dye's high extinction coefficient and quantum yield contribute to its bright fluorescence, enabling detection even at low concentrations. This compound is supplied as a stable solid that can be stored at room temperature, with recommended protection from light and moisture for long-term stability.

Comparison with Related Sulfonated Rhodamine Dyes

This compound shares structural similarities with other sulfonated rhodamine dyes while maintaining distinct properties. Unlike its close relative Sulforhodamine B (SRB), which has been more extensively characterized in terms of its amphiphilic properties and potential surface activity, this compound is primarily regarded as a polar tracer with minimal membrane interaction. Recent investigations have revealed that some sulforhodamine dyes, particularly SRB, exhibit unanticipated amphiphilic characteristics, enabling them to adsorb at air/water interfaces and incorporate into surfactant micelles [1]. This property may influence experimental outcomes in certain applications, particularly those involving membrane dynamics or interface studies.

Table 2: Comparison of Sulforhodamine Dyes in Research Applications

Dye Key Applications Notable Characteristics Potential Limitations
This compound Neuronal tracing, Fluid-phase uptake studies Membrane-impermeant, High water solubility Limited commercial availability compared to SRB
Sulforhodamine B (SRB) Secretion studies, Cytotoxicity assays, Vascular permeability Well-established protocols, Used as surrogate for hormone secretion Exhibits amphiphilic properties [1]
Sulforhodamine 101 (SR101) Astrocyte labeling in neuroscience Preferential uptake by astrocytes Concentration-dependent neurotoxicity (>50 μM) [2]
Texas Red General-purpose labeling, Immunofluorescence Red-shifted spectrum, Reduced background Different chemical structure (sulforhodamine 101 derivative)

When selecting the appropriate sulforhodamine dye for specific applications, researchers should consider that Sulforhodamine 101 has demonstrated concentration-dependent neurotoxicity, inducing seizure-like activity in cortical tissues at concentrations above 50 μM [2]. While similar toxicity has not been explicitly documented for this compound, prudent concentration optimization is recommended, particularly for live-cell and in vivo applications.

Experimental Applications and Research Uses

Cell Morphology and Neuronal Tracing

This compound serves as an excellent polar tracer for investigating cell morphology and neuronal connectivity, capitalizing on its membrane-impermeant nature and bright fluorescence. In neuronal applications, the dye can be introduced into specific cells through microinjection or other loading techniques, after which it diffuses throughout the intricate cellular architecture, including fine processes such as dendrites and axons. This application leverages the dye's inability to cross synaptic junctions, allowing for precise tracing of individual neuronal pathways. The high water solubility ensures even distribution throughout the cytoplasmic compartment, while the stable fluorescence signal enables long-term imaging experiments.

Research using similar sulforhodamine dyes has demonstrated their utility in revealing complex cellular morphologies. For instance, studies employing Alexa Fluor hydrazides (which share similar membrane-impermeant characteristics) have successfully visualized the elaborate arborization of climbing fibers in cerebellar slices, highlighting the capability of these dyes to resolve fine neuronal structures [3]. This compound produces comparable results with the advantage of its distinct spectral properties, making it suitable for multicolor experiments in combination with GFP-based reporters or other fluorescent probes. The dye's stability allows for subsequent fixation and processing of labeled cells, enabling correlation of live-cell observations with ultrastructural analyses.

Monitoring Secretory Activity via Compensatory Endocytosis

The application of this compound as a surrogate marker for secretory activity represents one of its most innovative uses in biomedical research. This methodology capitalizes on the fundamental cellular process of compensatory endocytosis, wherein cells precisely balance exocytotic release with membrane retrieval to maintain surface area homeostasis. During stimulated secretion, cells internalize extracellular fluid along with any dissolved tracers, effectively "loading" themselves with the dye proportionally to their secretory activity.

This approach has been successfully implemented using the closely related Sulforhodamine B (SRB) to monitor hormone secretion from pancreatic islets, demonstrating that the accumulated SRB signal reliably reflects stimulated exocytosis when co-imaged with established secretory reporters [4]. The methodology offers several distinct advantages:

  • Cumulative signal detection: Unlike transient measurements of individual exocytotic events, the endocytotically accumulated tracer provides an integrated history of secretory activity
  • High signal-to-noise ratio: The cumulative nature of dye uptake generates robust signals amenable to precise quantification
  • Population-level analysis: The technique enables simultaneous monitoring of secretory heterogeneity across entire cell populations
  • Compatibility with intact tissues: The method functions effectively in complex tissue environments, including pancreatic islets and brain slices

The temporal coupling between exocytosis and endocytosis varies across cell types, ranging from milliseconds in neurons to tens of seconds in endocrine cells, necessitating appropriate experimental timing when implementing this technique [4].

Fluid-Phase Uptake and Membrane Dynamics

This compound serves as an ideal probe for investigating fluid-phase uptake mechanisms, including pinocytosis and phagocytosis, due to its minimal interaction with membrane components and lack of specific binding. When added to the extracellular medium, the dye is internalized proportionally to the general fluid uptake activity of cells, providing a straightforward quantitative measure of these fundamental processes. The bright fluorescence enables precise quantification of uptake kinetics and intracellular trafficking, making it possible to distinguish between different endocytotic pathways based on their temporal characteristics and sensitivity to pharmacological inhibitors.

Recent investigations into the properties of sulforhodamine dyes have revealed that their behavior in biological systems may be more complex than previously assumed. Studies on Sulforhodamine B have demonstrated unexpected amphiphilic characteristics, with the ability to adsorb at air/water interfaces and incorporate into surfactant micelles [1]. These findings suggest that researchers should exercise appropriate caution when interpreting experiments involving membrane interfaces or lipid-rich environments. Nevertheless, the dye remains a valuable tool for monitoring bulk fluid uptake and its modulation by physiological stimuli or pharmacological agents.

Detailed Experimental Protocols

Microinjection for Neuronal Tracing

The following protocol describes the procedure for introducing this compound into individual cells via microinjection for morphological studies or neuronal tracing:

  • Step 1: Dye Solution Preparation Prepare a 1-10 mM stock solution of this compound in distilled water or physiological buffer. Filter through a 0.2 μm membrane to remove particulate matter that could clog injection capillaries. The solution can be aliquoted and stored at -20°C for up to 6 months, protected from light.

  • Step 2: Capillary Preparation Pull borosilicate glass capillaries to appropriate tip diameters using a micropipette puller. Tips should typically have diameters of 0.5-1.0 μm to minimize cell damage during impalement. Back-fill capillaries with filtered dye solution using a fine-gauge microloader tip.

  • Step 3: Cell Impalement and Injection Mount capillary in a micromanipulator system and approach the target cell under microscopic guidance. Gently impale the cell membrane and apply brief pressure pulses (10-100 ms, 5-20 psi) to eject dye into the cytoplasm. Successful filling is typically evidenced by rapid diffusion throughout the cellular compartment.

  • Step 4: Post-Injection Incubation Allow 15-60 minutes for complete dye diffusion throughout cellular processes. The required time depends on cell size and complexity of processes. Maintain cells under appropriate physiological conditions during this period.

  • Step 5: Imaging and Analysis Image dye-filled cells using standard epifluorescence or confocal microscopy with appropriate filter sets (excitation 530±15 nm, emission 550±20 nm). For time-lapse imaging, maintain temperature and CO~2~ control throughout the experiment.

This method enables precise labeling of individual cells within complex tissues, making it particularly valuable for neuronal circuit mapping or detailed morphological analysis. The membrane-impermeant nature of this compound prevents transfer to adjacent cells, ensuring specific labeling of targeted cells.

Secretory Activity Monitoring in Cell Populations

This protocol adapts the compensatory endocytosis method for monitoring secretory activity in cell populations using this compound:

  • Step 1: Experimental Setup Plate cells on appropriate imaging substrates (glass coverslips or chambered slides) and culture until desired confluence is reached. For tissue specimens, immobilize in a perfusion chamber with fine mesh support to minimize movement during imaging [4].

  • Step 2: Dye Loading and Baseline Acquisition Prepare extracellular solution containing 1-10 μM this compound and equilibrate to appropriate temperature and pH. Perfuse cells with dye-containing solution for 10-20 minutes to establish baseline fluorescence. Acquire reference images using confocal or epifluorescence microscopy.

  • Step 3: Stimulation and Tracer Uptake Apply secretagogue stimulus according to experimental design while maintaining dye in the extracellular solution. Continue perfusion for the stimulation period (typically 30-90 minutes) to allow compensatory endocytosis to internalize the dye.

  • Step 4: Wash and Image Acquisition Perfuse with dye-free solution for 10-15 minutes to remove extracellular tracer. Acquire multiple images across the cell population for quantitative analysis. For time-course experiments, maintain cells under physiological conditions and acquire images at regular intervals.

  • Step 5: Data Analysis Use automated image analysis software to identify cells and quantify intracellular fluorescence intensity. Subtract baseline fluorescence values and normalize to control conditions. The accumulated fluorescence intensity correlates with the level of secretory activity for each cell.

This approach enables quantification of secretory heterogeneity across cell populations and can be combined with other fluorescent indicators for simultaneous monitoring of calcium signaling or other physiological parameters [4].

The following diagram illustrates the experimental workflow for monitoring secretory activity using this compound uptake via compensatory endocytosis:

G cluster_0 Secretory Activity Monitoring Protocol Start Start Experiment PrepareDye Prepare this compound Solution (1-10 µM) Start->PrepareDye Baseline Acquire Baseline Fluorescence Images PrepareDye->Baseline Stimulate Apply Secretagogue Stimulation Baseline->Stimulate Baseline->Stimulate Endocytosis Compensatory Endocytosis Internalizes Dye Stimulate->Endocytosis Stimulate->Endocytosis Wash Wash Extracellular Dye Endocytosis->Wash Endocytosis->Wash Image Acquire Final Images Wash->Image Wash->Image Analyze Quantify Intracellular Fluorescence Image->Analyze Image->Analyze End End Experiment Analyze->End

Whole-Cell Labeling for Multiplexed Imaging

This compound can be employed as a whole-cell label in multiplexed imaging applications, enabling additional fluorescent parameters beyond the standard capabilities of the microscopy platform. This approach has been successfully demonstrated with the closely related Sulforhodamine B, which was used to retrospectively stain cells after initial imaging of other fluorescent markers [5].

  • Step 1: Primary Imaging Culture and process cells according to experimental requirements. Perform initial multiparameter fluorescence imaging using available channels, capturing all desired parameters except the final cellular stain.

  • Step 2: SRB Restaining Fix cells if necessary for the experiment. Prepare a 0.1-1.0 μM solution of this compound in appropriate buffer. Incubate cells with dye solution for 10-30 minutes at room temperature. Rinse thoroughly to remove unbound dye.

  • Step 3: Secondary Imaging and Registration Re-image cells using the previously unused fluorescence channel. Employ automated image registration techniques to align pre- and post-staining images based on fiduciary markers or distinctive cellular features.

  • Step 4: Multiparametric Analysis Combine data from all imaging rounds to create a comprehensive multiparameter dataset. This approach effectively expands the available fluorescent channels, enabling complex analyses such as protein distribution ratios across multiple targets.

This method has been successfully applied to study nucleocytoplasmic distribution of signaling proteins like STAT1 and STAT3, revealing correlations that would be difficult to detect using conventional approaches [5].

Technical Considerations and Optimization

Loading Techniques for Membrane-Impermeant Tracers

As a membrane-impermeant molecule, this compound requires specific loading strategies for intracellular application:

  • Microinjection: Provides precise intracellular delivery but requires specialized equipment and technical expertise. Optimal for single-cell analyses and neuronal tracing.
  • Pinocytic Loading: Using reagents such as Influx pinocytic cell-loading reagent enables population-level loading through fluid-phase uptake [3].
  • Transient Permeabilization: Techniques including ATP-induced permeabilization, osmotic shock, or mild detergent treatment can create temporary membrane openings for dye entry.
  • Scrape Loading: Effective for monolayer cultures, combining physical disruption with immediate resealing in dye-containing solution.
  • Electroporation: Applicable to both suspended cells and tissues, using electrical pulses to create transient membrane pores.

For each method, optimization of dye concentration and loading duration is essential to achieve sufficient intracellular signal while maintaining cell viability and function.

Fixation and Tissue Processing

This compound demonstrates good stability during standard fixation and processing protocols, enabling correlation of live-cell observations with immunocytochemical analyses. For aldehyde-based fixation, include the dye in the initial fixative solution at reduced concentration (10-50% of working concentration) to prevent leaching during processing. The dye maintains fluorescence after paraformaldehyde fixation but may experience some reduction in intensity after methanol or acetone treatment.

For retrospective staining applications in fixed cells [5], this compound can be applied after completion of other staining procedures, taking advantage of its bright fluorescence and minimal spectral overlap with common fluorophores like FITC and DAPI.

Data Analysis and Quantification

Accurate quantification of this compound signals requires appropriate normalization and controls:

  • Background Subtraction: Measure and subtract fluorescence from dye-free control samples processed in parallel.
  • Photobleaching Correction: Account for signal loss during extended imaging through control experiments or mathematical correction.
  • Cell Segmentation: Use automated algorithms for robust identification of cell boundaries, particularly for secretory uptake experiments.
  • Intensity Normalization: Express signals relative to baseline measurements or internal standards when comparing across experiments.

For secretion assays using the compensatory endocytosis approach, normalize accumulated fluorescence to baseline values and include non-stimulated controls to account for constitutive uptake. The high signal-to-noise ratio of this compound enables reliable detection of stimulated secretion even in complex tissue environments [4].

Troubleshooting Guide

Table 3: Troubleshooting Common Issues with this compound Applications

Problem Potential Causes Solutions

| Weak fluorescence signal | Dye concentration too low Excitation at suboptimal wavelength Photobleaching | Confirm dye concentration spectrophotometrically Verify filter set compatibility (excitation ~530 nm) Reduce illumination intensity or use antifade reagents | | Non-specific staining | Dye precipitation Cellular toxicity Membrane damage | Filter dye solution before use (0.2 μm) Reduce dye concentration Include viability markers to assess membrane integrity | | Inconsistent loading | Variable microinjection parameters Uneven permeabilization Cell health variability | Standardize injection pressure and duration Optimize permeabilization conditions Use healthy, low-passage cells | | High background fluorescence | Incomplete washing Dye aggregation Autofluorescence | Extend wash duration with multiple changes Filter dye stock before dilution Include unstained controls to assess autofluorescence | | Signal loss during processing | Incompatible fixation Solvent extraction Photobleaching | Test alternative fixatives (e.g., paraformaldehyde) Avoid organic solvents Include antifade mounting media |

Conclusion

This compound represents a versatile and valuable tool for investigating fluid-phase uptake, secretory dynamics, and cellular morphology across diverse experimental systems. Its membrane-impermeant nature combined with bright fluorescence enables precise tracing of extracellular and endocytotic pathways, while its well-defined spectral characteristics facilitate integration with established fluorescence microscopy platforms. The applications detailed in these notes—from neuronal circuit mapping to secretion monitoring via compensatory endocytosis—highlight the dye's utility in addressing fundamental biological questions.

As with any experimental tool, appropriate controls and validation experiments are essential when implementing this compound in new applications. Researchers should particularly note the concentration-dependent effects observed with related dyes and perform preliminary optimization to establish appropriate working concentrations for their specific experimental systems. When properly implemented, this compound provides a robust means of visualizing dynamic cellular processes with temporal and spatial resolution difficult to achieve with alternative methodologies.

References

Sulforhodamine G protein staining protocol

Author: Smolecule Technical Support Team. Date: February 2026

SRB Assay: Overview and Advantages

The Sulforhodamine B (SRB) assay is a proven method for measuring cellular protein content, serving as an indirect and reliable indicator of cell number and viability. It was originally developed to support drug screening efforts at the National Cancer Institute (NCI) and has since become a staple in both research and educational laboratories due to its cost-effectiveness and reproducibility [1].

This assay offers several key advantages over other cytotoxicity methods (like MTT), making it suitable for high-throughput screening [1] [2]:

  • Measures Cellular Biomass: It quantifies total protein content, making it independent of the cellular metabolic state, which can be altered by experimental treatments.
  • Excellent Linearity and Sensitivity: The assay provides a linear response over a wide range of cell densities and can detect as few as 50 cells per well.
  • Stable Endpoint: The SRB-protein complex is stable, allowing flexibility in measurement timing without time-sensitive reactions.
  • Workflow Efficiency: Cells are fixed directly in the culture plates, which preserves monolayer integrity and minimizes cell loss during processing [1].

Standardized SRB Assay Protocol

This protocol is optimized for a 96-well plate format and has been streamlined for high reproducibility, suitable for both novice researchers and high-throughput campaigns [1].

Workflow Overview

The following diagram illustrates the complete experimental workflow from cell preparation to data analysis:

SRB_Workflow Start Cell Seeding and Treatment Fixation Fixation with TCA Start->Fixation Staining SRB Staining Fixation->Staining Washing Washing with Acetic Acid Staining->Washing Solubilization Protein-Bound Dye Solubilization Washing->Solubilization Measurement Absorbance Measurement Solubilization->Measurement Analysis Data Analysis Measurement->Analysis

Materials and Reagents
  • Cell Lines: Use appropriate adherent or suspension cell lines (e.g., MCF-7, A549, Jurkat) [1].
  • Equipment: 96-well flat-bottom tissue culture plates, multichannel pipettes, microplate reader [1].
  • Key Reagents:
    • 10% Trichloroacetic Acid (TCA), cold
    • 0.4% (w/v) SRB solution in 1% acetic acid
    • 1% Acetic acid
    • 10 mM Tris base solution (pH 10.5)
Step-by-Step Procedure
  • Cell Seeding and Treatment: Seed cells in 96-well plates at an optimal density (e.g., 2,000 cells/well in 200 µL medium). Allow cells to attach, then treat with experimental compounds for the desired duration (e.g., 72-96 hours) [1].
  • Fixation: Gently add 50 µL of cold 50% TCA to each well to achieve a final concentration of 10% TCA. Incubate plates at 4°C for at least 1 hour to fix cells in situ [1] [3].
  • Washing: After fixation, wash the plates five times with 1% acetic acid to remove TCA and medium proteins. Air-dry the plates completely. This step is crucial for reducing background noise [3] [2].
  • Staining: Add 50-100 µL of 0.4% SRB solution to each well. Incubate at room temperature for 30 minutes to allow the dye to bind to cellular proteins [1] [3].
  • Washing Unbound Dye: Rapidly wash the plates 3-5 times with 1% acetic acid to remove unbound dye. Air-dry the plates again [1] [3].
  • Solubilization: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound SRB dye. Place the plate on an orbital shaker for at least 10 minutes to ensure complete mixing [1] [3].
  • Absorbance Measurement: Measure the absorbance of the solubilized dye at a wavelength of 540 nm or 570 nm using a microplate spectrophotometer [1] [3].

Critical Parameters and Troubleshooting

For a robust and reproducible assay, pay close attention to these parameters. The table below summarizes common issues and their solutions.

Parameter Potential Issue Recommended Solution
Cell Seeding Inconsistent results due to variable density. Use a standardized, fixed seeding density for all cell lines (e.g., 2,000 cells/well) [1].
TCA Fixation Cells detach during washing, leading to loss of signal. Gently add TCA without creating fluid shearing forces. Let plates sit undisturbed at 4°C [2].
Washing High background signal. Perform thorough washing with 1% acetic acid after staining to remove all unbound dye [1] [3].
Signal Strength Low signal intensity. Ensure proper cell seeding density. Handle plates gently during all washing steps to prevent cell loss [1].

Key Applications in Drug Discovery

The standardized SRB assay is a powerful tool in preclinical research:

  • Cytotoxicity Screening: It is extensively used for high-throughput screening of compound libraries against diverse cancer cell lines to identify potential anticancer agents [1].
  • Mechanistic Studies: The assay can be used to study the effects of novel compounds. For instance, it has been instrumental in demonstrating the dose-dependent cytotoxicity of investigational drugs like nitrosylcobalamin [1].
  • Drug Synergy Analysis: The protocol's reproducibility makes it suitable for evaluating synergistic effects of drug combinations [1].

Important Notes on Dye Specificity

Based on the search results, it is critical to distinguish between the dyes:

  • Sulforhodamine B: This is the correct dye for the protein staining cytotoxicity assay described above.
  • Sulforhodamine G: Available commercial information indicates this dye is primarily used as a highly water-soluble polar tracer for studying cell morphology and neuronal communication, not for protein quantification assays [4]. Its excitation/emission maxima are 529/548 nm.

References

Comprehensive Application Notes and Protocols for Sulforhodamine G in Hydrological Tracing Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sulforhodamine G as Hydrological Tracer

This compound (also known as Amido Rhodamine G) is a red fluorescent dye with the CAS number 5873-16-5 that has become an invaluable tool in hydrological research, particularly for investigating karst aquifer systems and surface water-groundwater interactions. This dye belongs to the rhodamine family and is characterized by its distinct spectral properties that make it ideally suited for tracing studies in aquatic environments. As a membrane-impermeant compound with high water solubility, this compound exhibits limited adsorption to geological materials and demonstrates conservative transport behavior in many hydrological systems, key characteristics for an effective hydrological tracer [1] [2]. The dye is particularly valued for its high fluorescence intensity and relatively low detection threshold, enabling researchers to track water movement over considerable distances and through complex geological formations.

In hydrological contexts, this compound is primarily employed for mapping underground watercourses, verifying hydraulic connections between surface water features and aquifers, conducting transit and flow time studies, performing river flow measurements, investigating seepage water pathways, assessing layer waterproofing, and simulating the spreading of liquid substances in aquatic environments [1]. Its application spans both qualitative studies aimed at establishing hydraulic connections and quantitative investigations designed to determine fundamental aquifer parameters and contaminant transport characteristics. When properly implemented, this compound tracing studies provide crucial data for water resource management, contaminant hydrology, and conceptual model development of complex groundwater systems.

Chemical and Spectral Properties

Fundamental Characteristics

This compound possesses distinct chemical and spectral properties that determine its suitability for various hydrological applications. The dye typically presents as a dark red powder that forms orange-red solutions when dissolved in water [1]. With a molecular weight of approximately 530.6 g/mol (C₂₅H₂₅N₂NaO₇S₂), it features a sulfonate group that enhances its water solubility while limiting its adsorption to negatively charged geological materials [2]. The dye demonstrates moderate solubility in water (approximately 5 g/L) and is subject to degradation by strong oxidizing agents [1]. Unlike some pH-sensitive fluorescent dyes, this compound does not exhibit pH-dependent absorption or fluorescence over the range of 3 to 10, making it suitable for use across various natural water conditions [3].

Spectral Properties and Detection

The spectral characteristics of this compound make it particularly suitable for detection at low concentrations in natural waters. The dye exhibits sharp excitation and emission peaks that facilitate its discrimination from background fluorescence and other potential interferents. The specific spectral properties are summarized in Table 1 below.

Table 1: Spectral Properties of this compound

Parameter Value Notes
Excitation Maximum (λEx) 529-532 nm Peak excitation wavelength [1] [2]
Emission Maximum (λEm) 548-552 nm Peak emission wavelength [1] [2]
Detection Threshold 0.01 μg/L Minimum detectable concentration [1]
Visual Detection Limit >500 μg/L Concentration visible to naked eye [1]
PH Sensitivity Stable pH 3-10 No significant pH-dependent fluorescence [3]

The fluorescence efficiency of this compound is notably higher than that of Rhodamine B, providing enhanced detection sensitivity [3]. However, researchers should be aware of potential interference with Sulforhodamine B, which has similar spectral properties [1]. The dye is supplied with varying purity levels, with commercial preparations typically having a minimum purity of 75% for hydrological applications [1].

Hydrological Applications

This compound has established itself as a versatile tracer in hydrological investigations, particularly in complex hydrogeological settings where understanding subsurface flow paths is challenging. The dye's conservative transport behavior and high detection sensitivity make it ideally suited for a range of applications from basic connectivity studies to sophisticated quantitative analyses.

Primary Application Domains
  • Groundwater Flow Path Mapping: this compound is extensively used for delineating underground watercourses in karst aquifers and fractured rock systems, where flow paths are often complex and unpredictable. The dye allows researchers to establish hydraulic connections between sinking streams, sinkholes, and resurgences such as springs and wells [4]. These studies are fundamental for conceptual model development and understanding contaminant transport pathways in heterogeneous aquifers.

  • Transit Time and Flow Velocity Studies: By monitoring the temporal arrival of this compound at monitoring points, hydrologists can determine flow velocities and transit times between injection and detection locations [1]. These parameters are crucial for assessing aquifer vulnerability, modeling contaminant transport, and designing protection zones for water supply sources. Quantitative analysis of tracer breakthrough curves provides insights into the internal structure of aquifers and the distribution of flow paths.

  • River Flow Measurements and Seepage Studies: The dye is employed in surface water applications including river discharge measurements using dilution gauging techniques and investigations of surface water-groundwater interactions [1]. These studies help quantify losing and gaining stream reaches, identify zones of groundwater discharge to surface water bodies, and evaluate seepage rates from reservoirs and canals, providing critical information for water resources management.

Comparison with Other Hydrological Tracers

Table 2: Comparison of this compound with Other Common Hydrological Tracers

Tracer Detection Limit Advantages Limitations
This compound 0.01 μg/L [1] High fluorescence; pH stable; Low adsorption [3] Interference with Sulforhodamine B [1]
Uranine 0.001 μg/L [4] High solubility; Very low detection limit; Safe [4] Degrades in acidic or organic-rich waters [4]
Rhodamine WT N/A Distinct optical properties [4] Genotoxic concerns [4]
Sulforhodamine B N/A Strong fluorescence [4] Ecotoxicological concerns [4]
Sodium Chloride ~10 mg/L [4] Inexpensive; Easy detection via conductivity [4] High natural background; Less sensitive [4]

Experimental Protocols

Qualitative Point-to-Point Tracing Studies

Qualitative tracer tests, often called point-to-point studies, are conducted primarily to establish the existence of hydraulic connections between specific locations in a watershed. These studies represent the fundamental first step in many hydrogeological investigations, particularly in complex karst aquifers where flow paths may be non-intuitive. The protocol employs passive detection systems to confirm hydraulic connections over time periods ranging from days to weeks.

  • Dye Injection Protocol: Prepare a stock solution of this compound by dissolving the powder in distilled or deionized water to create a concentrated solution (approximately 1-5 g/L) [1]. The actual quantity required depends on the expected travel distance, hydraulic conditions, and system dilution characteristics, with regression equations available to estimate appropriate amounts [4]. For injection into sinking streams or sinkholes, slowly pour the dye solution directly into the flowing water. For well injections, it may be necessary to flush the dye into the formation using a tanker of water to ensure proper emplacement. Document the exact injection location, date and time, and total mass of dye injected.

  • Passive Detector Deployment: Deploy passive detectors (commonly called "dye bugs") at potential discharge points such as springs, wells, or surface water features [4]. These detectors typically consist of mesh bags containing activated coconut charcoal, which adsorbs the dye from flowing water. Secure the detectors in flowing water to ensure continuous contact, and protect them from disturbance by animals or high flow conditions. Deploy multiple detectors at each monitoring site to provide redundancy, and record the deployment locations and installation times for each unit.

  • Detector Collection and Analysis: Retrieve dye bugs at predetermined intervals (typically weekly for longer-term studies) and replace with fresh units to establish temporal patterns of dye arrival [4]. Carefully label collected detectors with site identifiers and collection dates/times. In the laboratory, wash the charcoal to remove debris, then treat samples with a basic-alcohol eluant to extract any adsorbed dye. Analyze the resulting elutant using a fluorometer or spectrofluorophotometer to identify the presence of this compound by its characteristic excitation/emission spectrum [4].

Quantitative Tracer Tests

Quantitative tracer tests provide detailed information on aquifer parameters, including hydraulic conductivity, storage properties, and contaminant travel times. These studies require more intensive monitoring and analytical procedures than qualitative tests but yield substantially more information about system behavior.

  • Background Monitoring and Dye Injection: Prior to injection, collect background water samples from all potential monitoring sites to determine native fluorescence levels that might interfere with dye detection [4]. Install a field fluorometer and data logger at the primary spring or discharge point expected to receive the dye, calibrating the equipment with standard solutions according to the manufacturer's instructions. Inject a precisely measured quantity of this compound at the selected injection point, recording the exact mass injected and injection time. For quantitative studies, the injection is often performed as a pulse, though continuous injection methods may be employed for specific applications.

  • Sample Collection and Field Monitoring: Collect grab samples frequently throughout the expected tracer breakthrough period (typically several times daily during the initial arrival phase, decreasing to daily during the tailing phase) [4]. Use dark glass bottles for sample collection and store them in darkness to prevent photodegradation of the dye. Simultaneously, maintain continuous monitoring with the field fluorometer, ensuring the data logger records fluorescence at appropriate intervals (e.g., every 15 minutes). Measure discharge rates at the monitoring location concurrently with concentration measurements, as both parameters are required for quantitative analysis.

  • Laboratory Analysis and Data Processing: Analyze grab samples using a laboratory-calibrated spectrofluorophotometer to verify field fluorometer results and establish a precise dye concentration time series [4]. Correct measured fluorescence for background interference and potential quenching effects. Combine concentration data with discharge measurements to create a breakthrough curve showing dye concentration versus time. Analyze this curve to determine key transport parameters including mean travel time, dispersion coefficients, and recovered mass of tracer.

The following workflow diagram illustrates the key steps in both qualitative and quantitative tracer studies:

G Start Study Design Background Background Monitoring Start->Background Injection Dye Injection Background->Injection QualPath Qualitative Study Path Injection->QualPath QuantPath Quantitative Study Path Injection->QuantPath PassiveDetect Passive Detector Deployment QualPath->PassiveDetect Qualitative approach FieldFluor Field Fluorometer Deployment QuantPath->FieldFluor Quantitative approach LabAnalysis Laboratory Analysis PassiveDetect->LabAnalysis Connection Hydraulic Connection Assessment LabAnalysis->Connection End Study Completion Connection->End GrabSamples Grab Sample Collection FieldFluor->GrabSamples Breakthrough Breakthrough Curve Analysis GrabSamples->Breakthrough Params Parameter Determination Breakthrough->Params Params->End

Diagram 1: Workflow for this compound Tracer Studies in Hydrology

Data Analysis and Interpretation

Qualitative Study Interpretation

In qualitative tracer studies, the primary objective is to establish whether a hydraulic connection exists between the injection point and monitoring locations. Interpretation relies on detector elutant analysis using fluorometry or spectrofluorophotometry to identify the characteristic excitation/emission signature of this compound. The detection of the dye at a monitoring site confirms a hydraulic connection, while absence suggests no direct connection exists within the study timeframe.

When analyzing elutants from passive detectors, compare the excitation/emission spectra of samples against reference standards of pure this compound. The dye exhibits a primary excitation peak between 529-532 nm and an emission peak between 548-552 nm [1] [2]. In studies where multiple dyes are used simultaneously, advanced spectral unmixing techniques may be required to distinguish this compound from other fluorescent tracers with overlapping spectral features [4]. The timing of first detection provides a preliminary estimate of minimum travel time between injection and monitoring points, though this represents a conservative estimate as it depends on detector deployment schedules.

Quantitative Analysis of Tracer Breakthrough

Quantitative analysis of tracer breakthrough curves provides rich information about aquifer properties and transport mechanisms. The breakthrough curve represents the temporal evolution of tracer concentration at the monitoring point and can be analyzed to determine key system parameters.

  • Breakthrough Curve Development: Plot normalized concentration (C/C₀, where C is measured concentration and C₀ is the maximum concentration) against elapsed time since injection. Normalization facilitates comparison between different tracers and studies [4]. The resulting curve typically exhibits a steep rising limb, a peak concentration, and a gradually declining tailing limb. The shape of the breakthrough curve reflects the internal structure of the aquifer, with symmetrical curves suggesting relatively homogeneous flow paths and asymmetrical curves with extended tails indicating multiple porosity domains or significant matrix diffusion.

  • Parameter Estimation: Calculate the mean travel time from the temporal moment of the breakthrough curve, which represents the average time for water to move from injection to monitoring point. Determine the dispersion coefficient from the spread of the breakthrough curve, which quantifies the hydrodynamic dispersion in the system. Compute the tracer mass recovery by integrating the concentration-time curve and adjusting for discharge, which indicates potential tracer loss through adsorption, degradation, or flow to other pathways. These parameters are essential for contaminant transport modeling and aquifer vulnerability assessment.

Safety and Environmental Considerations

Handling and Storage

This compound requires careful handling to ensure researcher safety and maintain dye integrity. The powder form should be handled in well-ventilated areas or using appropriate personal protective equipment including gloves and safety glasses to prevent inhalation or contact. Based on safety data, this compound carries hazard statements H303, H313, and H333, indicating it may be harmful if swallowed, in contact with skin, or if inhaled [3].

For storage, maintain the dye in its original container or other appropriate light-resistant containers at room temperature, protected from light exposure [3]. Under these conditions, the dye remains stable for at least one year, though many fluorescent dyes are highly stable for significantly longer periods when stored properly [2]. Stock solutions should be prepared in distilled or deionized water and used promptly, though they may be stored in dark containers for limited periods.

Environmental Considerations and Regulatory Compliance

While this compound is generally considered environmentally safe at concentrations used in tracer studies, researchers should exercise appropriate environmental responsibility. The dye is classified as having research use only (RUO) status and is not intended for diagnostic procedures [3]. Some related rhodamine dyes have raised toxicological concerns, with Rhodamine WT identified as genotoxic and Sulforhodamine B raising ecotoxicological concerns [4].

Prior to conducting tracer studies, investigators should secure necessary permits from relevant regulatory agencies for introducing tracer substances into natural systems and for accessing monitoring locations [4]. Permitting requirements vary by jurisdiction but often involve demonstration that the proposed tracer poses minimal environmental risk at planned concentrations. Researchers should also notify landowners and water users potentially affected by the study and consider any potential concerns regarding water discoloration at visible concentrations (>500 μg/L) [1].

Troubleshooting and Technical Considerations

Common Methodological Challenges
  • Background Interference: Natural organic matter in water, particularly in surface waters and shallow aquifers, can produce fluorescence that interferes with dye detection. To address this, conduct thorough background monitoring before injection and use advanced optical techniques such as synchronous fluorescence scanning to distinguish dye signals from background interference [4].

  • Tracer Loss Mechanisms: this compound may be subject to adsorption, photodegradation, or chemical degradation in certain environments. The dye has medium adsorption characteristics and is degraded by strong oxidizing agents [1]. In systems with significant adsorption potential, consider using more conservative tracers or applying correction factors during data interpretation.

  • Multiple Tracer Interference: In studies involving simultaneous injection of multiple fluorescent tracers, spectral overlap can complicate analysis. This compound specifically interferes with Sulforhodamine B detection [1]. Employ spectral unmixing techniques or sequential injection strategies to mitigate these issues.

Optimization Strategies
  • Dye Quantity Estimation: Use established regression equations specific to the hydrological setting to determine appropriate dye quantities, considering factors such as distance, flow rates, and system dilution [4]. Conservative estimates followed by pilot tests often yield better results than single large-scale injections.

  • Monitoring Duration: Base monitoring periods on estimated travel times, extending significantly beyond initial tracer detection to fully characterize the breakthrough curve, particularly the important tailing segment that provides information about aquifer storage properties [4].

  • Sample Preservation: Protect water samples from light exposure during collection, storage, and transport to prevent photodegradation of the dye [4]. Use dark glass bottles and store samples in cool, dark conditions until analysis.

Conclusion

This compound represents a powerful tool in the hydrologist's toolkit, particularly well-suited for investigating complex groundwater systems such as karst aquifers and fractured rock formations. Its excellent fluorescence properties, conservative transport behavior, and detection sensitivity make it ideal for both qualitative connection studies and quantitative parameter estimation. When properly implemented using the protocols outlined in this document, this compound tracing studies can provide crucial insights into groundwater flow paths, contaminant transport mechanisms, and aquifer vulnerability that would be difficult to obtain through other investigative methods.

As with any tracer study, success depends on careful planning, appropriate methodology selection, rigorous field implementation, and thoughtful data interpretation. Researchers should consider the specific objectives of their investigation when choosing between qualitative and quantitative approaches and design monitoring networks that adequately capture the potential complexity of subsurface flow systems. By adhering to the protocols and considerations outlined in this document, researchers can maximize the value of this compound tracer studies while maintaining high standards of scientific rigor and environmental responsibility.

References

Comprehensive Application Notes and Protocols: Sulforhodamine G as a Membrane-Impermeant Tracer in Biological Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sulforhodamine G as a Research Tool

This compound (SRG) is a highly water-soluble fluorescent dye with valuable applications as a polar tracer in cell biological research. As a member of the sulforhodamine dye family, SRG exhibits excellent fluorescence properties and membrane impermeability, making it particularly suitable for studying cell morphology, intercellular communication, and fluid phase transport. The dye's structural characteristics prevent it from crossing intact cell membranes, allowing researchers to track extracellular and luminal compartments with high specificity. These properties have established SRG as an important tool for investigating fundamental cellular processes in both normal and pathological states.

The molecular formula of this compound is C₂₅H₂₅N₂NaO₇S₂, with a molecular weight of 530.6 g/mol and CAS number 5873-16-5. It appears as an orange-red solid that is readily soluble in aqueous solutions, facilitating straightforward preparation of working solutions for experimental use. When properly stored at room temperature and protected from light, SRG demonstrates excellent long-term stability, maintaining its fluorescent properties over extended periods. These characteristics combine to make SRG a versatile and reliable tracer for diverse experimental systems from single cells to complex tissues.

Fundamental Properties and Characteristics

Key Physicochemical Properties

This compound possesses specific physicochemical properties that make it particularly suitable for tracer applications in biological systems. The table below summarizes the core characteristics that define its experimental utility:

Table 1: Fundamental Properties of this compound

Property Specification Experimental Significance
Excitation/Emission λEx/λEm = 529/548 nm [1] Compatible with standard FITC filter sets; minimal spectral overlap with GFP
Water Solubility Highly soluble [1] Suitable for aqueous biological systems without organic solvents
Cell Permeability Membrane impermeant [1] Restricted to extracellular and luminal spaces; does not cross intact membranes
Cellular Localization Fluid phase tracer [1] Marks extracellular compartments and internalized vesicles
Physical Form Orange-red solid [1] Easy to weigh and prepare stock solutions
Storage Conditions Room temperature [1] Convenient for laboratory use; no special freezing required
Spectral Characteristics and Detection

The fluorescence profile of SRG features excitation and emission maxima at 529 nm and 548 nm respectively, placing it in the green-orange spectral region. This emission characteristic makes it readily detectable with standard fluorescence microscopy equipment configured for FITC or similar fluorophores. The relatively large Stokes shift (approximately 19 nm) between excitation and emission maxima facilitates efficient signal detection by minimizing bleed-through during imaging. These spectral properties remain stable across a wide pH range, making SRG suitable for various physiological and experimental conditions.

The membrane-impermeant nature of SRG stems from its high hydrophilicity and anionic character at physiological pH, which prevents passive diffusion across lipid bilayers. This property is crucial for its application as a tracer, as it remains confined to the compartment where it is initially introduced unless actively transported. When SRG is detected intracellularly, it therefore indicates fluid-phase uptake or membrane compromise, providing valuable information about cellular physiology and integrity.

Research Applications

Cell Morphology and Neuronal Communication

This compound serves as an excellent polar tracer for investigating cell morphology and intercellular communication networks, particularly in neuronal systems. The dye's membrane impermeability ensures that it remains in the extracellular space unless actively internalized through endocytic mechanisms, allowing precise delineation of cellular boundaries and processes. In studies of neuronal connectivity, SRG can be iontophoretically injected into individual cells, where it moves through gap junctions to adjacent cells, enabling visualization of functional syncytia and communication compartments.

Research has demonstrated the value of SRG in tracing cell-cell communication in neuronal preparations, where it transfers between coupled cells without leaking to uncoupled neighbors. This application has proven particularly valuable for mapping functional networks in brain slices and primary cultures. The high fluorescence intensity of SRG enables sensitive detection of even fine processes like dendritic spines and axonal varicosities, while its photostability permits extended time-lapse observations of morphological dynamics. These characteristics make SRG superior to many other tracers for long-term imaging studies where photobleaching resistance is essential.

Secretion and Membrane Dynamics

The fluid phase tracing capability of SRG makes it ideal for investigating secretory processes and membrane dynamics in various cell types. In pancreatic acinar cells, extracellular SRB (a closely related dye) has been used to monitor exocytotic events through fusion pores, where dye entry into zymogen granules produces a characteristic fluorescence signature [2]. Similar approaches can be adapted for SRG to study secretion in other specialized cell types, including neurons, endocrine cells, and polarized epithelia.

When applied to the study of exocytosis, SRG exhibits a biphasic fluorescence pattern upon entering secretory granules through fusion pores: an initial rapid rise to a peak, followed by a decay to a sustained plateau [2]. The initial peak represents dye binding to granule contents, while the decay phase corresponds to release of these contents into the extracellular space. The persistent plateau phase reflects the post-exocytotic ghost granule, which remains in continuity with the extracellular environment. This detailed temporal information provides insights into the kinetics of content release and the fate of the secretory membrane after fusion.

Table 2: Research Applications of this compound as a Membrane-Impermeant Tracer

Application Area Specific Use Experimental Advantage
Cell Morphology Delineation of cellular architecture Clear definition of plasma membrane boundaries without intracellular diffusion
Intercellular Communication Dye coupling through gap junctions Mapping of functional syncytia in neuronal and epithelial tissues
Secretory Studies Monitoring exocytotic events Real-time visualization of fusion pore opening and content release
Barrier Integrity Paracellular permeability assessment Sensitive detection of epithelial and endothelial barrier compromise
Fluid-Phase Uptake Endocytosis and pinocytosis measurement Quantification of internalization kinetics without membrane binding

Experimental Protocols

Tracer Application for Cell Morphology Studies

This protocol describes the use of this compound as a membrane-impermeant tracer for visualizing cell morphology and intercellular communication in neuronal and epithelial systems.

Materials and Reagents:

  • This compound (powder, MW: 530.6 g/mol) [1]
  • Physiological buffer (e.g., PBS, artificial cerebrospinal fluid)
  • Cell culture or tissue preparation
  • Microinjection system (for single-cell loading)
  • Fluorescence microscope with FITC filter set (excitation 480-520 nm, emission 530-600 nm)

Procedure:

  • Prepare a 1-10 mM stock solution of this compound in appropriate physiological buffer. Sterilize by filtration (0.22 μm) if working with cell cultures.
  • For bulk application, add SRG directly to extracellular medium at 10-100 μM working concentration and incubate for 5-30 minutes.
  • For single-cell loading, prepare a 10-50 mM microinjection solution in filtered distilled water or low-salt buffer.
  • Using a microinjection system, impale a single cell and inject SRG iontophoretically (1-10 nA positive current, 500 ms pulses at 1 Hz for 1-5 minutes).
  • Allow dye diffusion for 15-60 minutes while maintaining appropriate physiological conditions.
  • Rinse the preparation with dye-free buffer to remove extracellular SRG.
  • Image using standard fluorescence microscopy with excitation at 480-520 nm and emission detection at 530-600 nm.

Critical Considerations:

  • Maintain cells at appropriate temperature throughout the procedure to preserve viability and normal physiological function.
  • Include controls for membrane integrity to confirm that intracellular labeling results from specific transport mechanisms rather than membrane damage.
  • For time-lapse imaging, minimize light exposure between acquisitions to prevent phototoxicity and dye bleaching.
  • The membrane-impermeant nature of SRG ensures that it remains in injected cells or transfers only through functional gap junctions [1].
Monitoring Exocytotic Events with Extracellular Dyes

This protocol adapts the approach used with sulforhodamine B in pancreatic acinar cells [2] for use with this compound to visualize and quantify exocytotic events in real time.

Materials and Reagents:

  • This compound (powder) [1]
  • Extracellular physiological solution appropriate for the cell type
  • Agonists or stimulants for secretion (e.g., neurotransmitters, hormones)
  • High-speed fluorescence imaging system with appropriate filter sets
  • Two-photon microscopy system (optional, for deep tissue imaging)

Procedure:

  • Prepare a 500 μM solution of this compound in extracellular physiological solution [2].
  • Replace the normal extracellular solution with the SRG-containing solution and incubate for 5-10 minutes to ensure equilibration.
  • Focus on the apical region of cells (for polarized cells) or areas with high secretory activity.
  • Acquire baseline images at video rate (30 frames/s) or higher for 30-60 seconds before stimulation.
  • Apply secretory agonist while continuing image acquisition for 5-10 minutes.
  • Identify exocytotic events as sudden appearances of fluorescent spots corresponding to dye entry into secretory granules.
  • Analyze fluorescence time courses for individual events, noting the characteristic rapid rise to a peak followed by decay to a plateau [2].

Data Analysis:

  • Measure the amplitude and kinetics of the fluorescence peak, which reflects dye binding to granule contents.
  • Quantify the decay time constant, which indicates the rate of content release.
  • Monitor the plateau phase duration, which represents the persistence of the post-fusion granule ghost.
  • Compare these parameters under different experimental conditions to assess effects on secretory mechanisms.

Data Interpretation and Troubleshooting

Analysis of Tracer Distribution Patterns

Proper interpretation of this compound tracing experiments requires understanding the expected distribution patterns based on experimental manipulation. In cell morphology studies, SRG should remain confined to the extracellular space unless specific transport mechanisms are active. Intracellular localization typically indicates either fluid-phase uptake via endocytosis or transfer through gap junctions in communication studies. When SRG is microinjected into individual cells, subsequent appearance in adjacent cells demonstrates functional coupling, with the transfer rate providing information about junctional permeability.

In secretion studies, the characteristic biphasic fluorescence time course provides insights into the dynamics of the exocytotic process. The initial rapid fluorescence increase corresponds to dye entry through the fusion pore and binding to granule contents. The subsequent decay phase represents the release of these contents into the extracellular space, while the persistent plateau indicates that the fusion pore remains open and the granule membrane persists as a compartment continuous with the extracellular environment. Deviations from this typical pattern may indicate alterations in the secretory mechanism—for instance, a prolonged decay phase might suggest slowed content release, while absence of a plateau could indicate rapid granule collapse into the plasma membrane.

Troubleshooting Common Experimental Issues

Table 3: Troubleshooting Guide for this compound Tracer Experiments

Problem Potential Causes Solutions
Weak fluorescence signal Low dye concentration; photobleaching; improper filter sets Confirm dye concentration; reduce illumination intensity; verify filter compatibility
Rapid signal fading Excessive illumination intensity; oxidative damage Use lower light levels; include antioxidant in medium; acquire images less frequently
Non-specific intracellular labeling Membrane damage; excessive incubation time Assess membrane integrity with viability dyes; shorten incubation period
Atypical exocytosis kinetics Dye concentration effects; non-physiological conditions Ensure dye concentration ≤500 μM; verify physiological conditions (pH, temperature, ions)
High background fluorescence Inadequate washing; dye aggregation Increase wash duration/volume; filter dye solution before use
Inconsistent dye coupling Variable gap junction permeability; unhealthy cells Include positive controls; verify cell health; maintain consistent experimental conditions

Complementary Methods and Related Dyes

This compound belongs to a family of sulforhodamine dyes with varying physicochemical properties. While SRG is characterized by its membrane impermeability and specific spectral properties, other related dyes offer alternative characteristics for different experimental needs. Sulforhodamine B (SRB) shares structural similarities with SRG and has been extensively used in colorimetric cell proliferation assays (SRB assay) where it binds to cellular proteins under mildly acidic conditions [3] [4]. The SRB assay measures cellular protein content as a surrogate for cell number, demonstrating the versatility of the sulforhodamine dye family beyond tracer applications.

Sulforhodamine 101 (SR101), another closely related analog, has been employed in studies of strong coupling between surface plasmon polaritons and dye molecules [5]. In these physical applications, the dye's fluorescence properties enable investigations of energy transfer and quantum mechanical interactions at metal-dielectric interfaces. This diversity of applications across biological and physical sciences highlights the utility of the sulforhodamine dye platform. When selecting among these related dyes, researchers should consider factors including membrane permeability, spectral characteristics, binding affinity, and photostability relative to their specific experimental requirements.

Visual Representation of Experimental Workflows

The following diagrams illustrate key experimental setups and conceptual frameworks for using this compound in tracer studies.

Workflow for Tracer Application in Cell Communication Studies

SRG_Workflow Start Experiment Setup SRGPrep Prepare SRG Solution (1-10 mM stock in buffer) Start->SRGPrep Application Dye Application Method SRGPrep->Application BulkApp Bulk Application (10-100 µM in medium) Application->BulkApp Extracellular tracing MicroInj Microinjection (10-50 mM in cell) Application->MicroInj Cell-cell communication Incubation Incubation & Diffusion (15-60 minutes) BulkApp->Incubation MicroInj->Incubation Washing Wash with Dye-Free Buffer Incubation->Washing Imaging Fluorescence Imaging (Ex: 480-520 nm, Em: 530-600 nm) Washing->Imaging Analysis Data Analysis Imaging->Analysis

Mechanism of Dye Behavior During Exocytosis Monitoring

SRG_Exocytosis Resting Resting State SRG in extracellular space Granule contents intact Fusion Fusion Pore Opening SRG enters granule Binds to contents Resting->Fusion Stimulation FluorescencePeak Fluorescence Peak Maximum dye binding High signal intensity Fusion->FluorescencePeak Rise phase (seconds) ContentRelease Content Release Bound dye released with contents Fluorescence decreases FluorescencePeak->ContentRelease Decay phase (seconds) Note The biphasic pattern (peak-plateau) provides kinetic information about secretion mechanics FluorescencePeak->Note Plateau Plateau Phase Empty ghost granule Aqueous dye remains ContentRelease->Plateau Stabilization

References

Comprehensive Application Notes and Protocols: Sulforhodamine G in Cell Morphology Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sulforhodamine G

This compound (SRG) is a highly water-soluble fluorescent dye belonging to the sulforhodamine family that has become an invaluable tool in cell biology research, particularly for studies of cellular morphology and intercellular communication. As a polar tracer, SRG exhibits membrane impermeability under normal conditions, making it ideally suited for investigating cell shape, neuronal connectivity, and gap junction-mediated cell-cell communication. The dye's distinct spectral properties with excitation and emission maxima in the green-orange range of the visible spectrum allow for excellent separation from other common fluorophores in multicolor imaging experiments. Research applications of SRG span multiple disciplines including neuroscience, cell biology, and developmental biology, where its properties as a fluid phase marker enable precise visualization of complex cellular architectures without permeabilizing membranes.

The utility of SRG in morphological studies stems from its chemical characteristics: the dye is supplied as an orange-red solid that is readily soluble in aqueous solutions, with a molecular weight of 530.6 g/mol [1]. Unlike membrane-permeant dyes, SRG remains confined to the aqueous compartments where it is introduced, allowing researchers to trace extracellular spaces, visualize lumenal structures, and monitor intercellular connections through gap junctions. This application note provides a comprehensive collection of protocols and technical insights to facilitate the effective use of this compound in advanced cell morphology studies, with particular emphasis on standardized methodologies that produce consistent, reproducible results across different experimental systems.

Fundamental Properties and Specifications

Photophysical Characteristics

This compound exhibits well-defined spectral properties that make it particularly suitable for fluorescence microscopy applications. The dye displays an excitation maximum at 529 nm and an emission maximum at 548 nm [1], placing it in the green-orange region of the visible spectrum. Additional spectral characterization reports a slightly red-shifted excitation peak at 531 nm with emission at 552 nm [2], which may reflect differences in measurement conditions or instrumentation. These spectral characteristics make SRG readily excitable by standard mercury arc lamps, LED light sources with appropriate filters, or laser lines such as the 514-nm argon-ion laser or 532-nm solid-state lasers. The Stokes shift of approximately 20-23 nm provides sufficient separation between excitation and emission bands to facilitate efficient signal detection with minimal background interference.

The fluorescence quantum yield and extinction coefficient of SRG are characteristically high, similar to other rhodamine derivatives, ensuring bright emission under standard microscopy conditions. While the search results do not provide exact values for these parameters for SRG specifically, related rhodamine dyes typically exhibit extinction coefficients in the range of 80,000-100,000 M⁻¹cm⁻¹ and quantum yields of 0.8-0.95 in aqueous solutions. The dye's photostability is sufficient for most conventional imaging applications, though appropriate controls should be implemented for time-lapse experiments requiring extended illumination. As with other fluorescent dyes, SRG is susceptible to photobleaching under intense illumination, a phenomenon observed in related rhodamine compounds where fluorescence intensity decays with prolonged excitation [3].

Key Applications in Cell Morphology Studies
  • Neuronal Tracing: SRG serves as an effective polar tracer for mapping neuronal connectivity and morphology due to its membrane impermeability and bright fluorescence [1]. When introduced into the extracellular space or specific cellular compartments, the dye delineates intricate neuronal processes without crossing intact membranes, allowing detailed visualization of dendritic arbors and axonal projections.

  • Gap Junction Communication: The dye is particularly valuable for studying intercellular communication via gap junctions [1]. SRG's small molecular size and hydrophilic nature enable it to pass through gap junctions, facilitating the assessment of functional connectivity in networks of coupled cells, such as astrocytes, neurons, and various epithelial cell types.

  • Cell Shape Analysis: As a fluid phase marker, SRG can be used to outline cellular contours and monitor dynamic changes in cell morphology in real time [1]. This application is especially useful in studies of cell migration, differentiation, and response to pharmacological agents or other experimental manipulations.

Table 1: Spectral Properties of this compound

Parameter Value Reference
Excitation Maximum 529 nm [1]
Emission Maximum 548 nm [1]
Alternative Excitation Maximum 531 nm [2]
Alternative Emission Maximum 552 nm [2]
Molecular Weight 530.6 g/mol [1]
Cellular Permeability Membrane impermeant [1]
Recommended Storage Room temperature [1]

Neuronal Tracing and Cell-Cell Communication Studies

Application Principles

This compound serves as an exceptional tool for investigating neuronal morphology and intercellular signaling due to its unique properties as a membrane-impermeant polar tracer. In neuronal systems, SRG can be applied extracellularly to visualize the intricate architecture of neuronal processes or intracellularly through microinjection to map connectivity between specific cells. The dye's inability to cross intact membranes ensures that it remains confined to the compartment where it is initially introduced, unless functional gap junctions are present between adjacent cells. This property is particularly advantageous for studying gap junction-mediated communication, as the transfer of SRG from injected cells to connected neighbors provides direct visual evidence of functional coupling. Research has demonstrated that sulforhodamine dyes, including SRG, can reveal complex patterns of intercellular connectivity in various tissue preparations, from dissociated cell cultures to organotypic slices [1] [4].

The mechanistic basis for SRG's utility in cell-cell communication studies stems from the fundamental principles of gap junction permeability. Gap junctions form aqueous channels between adjacent cells that allow the direct passage of small molecules, including fluorescent tracers like SRG with molecular weights below the channel exclusion limit (typically <1 kDa). When SRG is introduced into one cell through microinjection or other loading techniques, its subsequent appearance in neighboring cells indicates functional gap junction coupling. This approach has been successfully employed to investigate coupling strength, specificity, and modulation in various tissue types, including cardiac myocytes, neural networks, and epithelial layers. The bright fluorescence and photostability of SRG make it particularly suitable for time-lapse imaging of dye coupling dynamics, allowing researchers to monitor changes in intercellular communication in response to physiological stimuli or pharmacological interventions.

Experimental Workflow

G Tissue Preparation Tissue/Cell Preparation Dye Loading Dye Loading (Microinjection/Bath Application) Tissue Preparation->Dye Loading Incubation Incubation for Dye Spread Dye Loading->Incubation Imaging Image Acquisition (Confocal/Epifluorescence) Incubation->Imaging Analysis Morphometric Analysis & Connectivity Mapping Imaging->Analysis

Figure 1: Experimental workflow for neuronal tracing studies using this compound, highlighting key stages from sample preparation through data analysis.

Detailed Staining Protocol for Cell Morphology Studies

Solution Preparation

Stock Solution Preparation: Begin by preparing a concentrated stock solution of this compound at 1-10 mM in distilled water or physiological buffer. The solid dye should be dissolved completely by gentle vortexing or brief sonication if necessary. Avoid excessive heating or prolonged sonication that might promote dye degradation. The stock solution can be aliquoted and stored protected from light at 4°C for several weeks, though fresh preparation is recommended for critical applications. For most cell morphology studies, working solutions typically range from 1-50 μM in the appropriate physiological buffer or cell culture medium, depending on the specific application and desired signal intensity.

Physiological Buffer Formulation: Prepare an appropriate physiological buffer compatible with your experimental system. For most mammalian cells, a standard extracellular solution might contain: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, and 10 mM glucose, adjusted to pH 7.4. For intracellular applications (e.g., microinjection), use an intracellular-like solution such as: 140 mM KCl, 1 mM MgCl₂, 1 mM EGTA, and 10 mM HEPES, adjusted to pH 7.2. Filter all solutions through 0.22 μm membranes to remove particulate matter that might contribute to background fluorescence. When preparing SRG-containing solutions, protect them from light by wrapping containers in aluminum foil or using light-blocking tubes to prevent photodegradation during storage.

Staining Procedure
  • Sample Preparation: Culture cells on glass-bottom dishes or appropriate substrates to ensure optimal imaging conditions. For tissue samples, prepare appropriate slices (100-300 μm thickness) using a vibratome or tissue chopper. Ensure samples are stabilized in the appropriate physiological medium maintained at correct temperature and pH throughout the procedure.

  • Dye Loading:

    • For extracellular application (cell shape visualization): Replace culture medium with the SRG working solution (1-10 μM in appropriate buffer) and incubate for 5-30 minutes depending on the desired labeling intensity.
    • For intracellular application (cell-cell communication studies): Use microinjection or scrape loading to introduce SRG into cells. For microinjection, prepare a 1-5 mM SRG solution in intracellular buffer and inject using appropriate pressure or iontophoresis parameters. For scrape loading, create minor wounds in the cell monolayer in the presence of SRG (0.5-2 mM) to facilitate dye entry, then rinse thoroughly after 30-60 seconds.
  • Washing and Distribution: Remove extracellular dye by performing 3-5 washes with dye-free buffer or medium. Allow 15-60 minutes for intracellular dye distribution through gap junctions if studying cell-cell coupling. Maintain samples at appropriate physiological conditions during this distribution period.

  • Fixation (Optional): For fixed samples, use freshly prepared 4% paraformaldehyde in phosphate buffer for 15-30 minutes at room temperature. Avoid prolonged fixation that might reduce fluorescence intensity. After fixation, rinse samples 3 times with phosphate-buffered saline. Note that fixation may alter dye retention and distribution in some experimental systems.

Visualization and Imaging

Microscopy Setup: For SRG visualization, configure epifluorescence or confocal microscopy systems with appropriate filter sets. An excitation filter centered at 530±15 nm, dichroic mirror at 545 nm, and emission filter at 565±20 nm typically provide optimal signal detection. For confocal microscopy, use 514-nm or 543-nm laser lines for excitation with emission detection windows set to 550-600 nm. Adjust detector gain and offset using appropriate controls to maximize dynamic range while avoiding signal saturation.

Image Acquisition Parameters: Set exposure times or scan speeds to balance signal-to-noise ratio with minimal photobleaching. For time-lapse imaging, use the lowest practical illumination intensity and acquisition frequency to preserve cell viability and minimize phototoxicity. Include control samples without SRG labeling to account for cellular autofluorescence. For multidimensional imaging (z-stacks, time series), ensure consistent acquisition parameters across all experimental conditions to facilitate quantitative comparisons.

Table 2: Troubleshooting Guide for this compound Staining

Problem Possible Causes Solutions

| Weak fluorescence signal | Low dye concentration Insufficient loading time Excessive photobleaching | Increase dye concentration (2-5x) Extend incubation time Reduce illumination intensity | | High background fluorescence | Incomplete washing Non-specific binding Dye precipitation | Increase wash steps/volume Add 0.1% BSA to wash buffer Filter dye solutions before use | | Uneven staining | Inconsistent dye application Variable cell permeability Dye aggregation | Ensure uniform dye distribution Check cell health and membrane integrity Use fresh dye solutions | | Rapid signal fading | Excessive illumination Oxidative bleaching Non-optimal pH | Use antifade reagents Include antioxidant systems Check buffer pH (7.0-7.4) |

Advanced Applications and Techniques

Multiphoton Imaging and Deep Tissue Visualization

The application of this compound extends to advanced imaging modalities such as multiphoton microscopy, which enables deep tissue visualization with reduced phototoxicity. In multiphoton imaging, SRG can be effectively excited using infrared light sources (typically around 800-850 nm for two-photon excitation), which provides superior tissue penetration compared to single-photon excitation in the visible range. This approach has been successfully demonstrated in organotypic tissue slices, where sulforhodamine dyes have been used to visualize exocytotic activity and cellular dynamics in three-dimensional environments [4]. The implementation of SRG in multiphoton applications capitalizes on the dye's high two-photon absorption cross-section, a property common to rhodamine derivatives that makes them efficient for nonlinear microscopy.

For researchers investigating complex tissue architecture or physiological processes in thick specimens, SRG-based multiphoton imaging offers several distinct advantages. The reduced scattering of infrared excitation light enables visualization of cellular morphology hundreds of micrometers deep within tissue specimens, far beyond the capabilities of conventional widefield or confocal microscopy. Additionally, the confined excitation volume inherent to multiphoton processes minimizes photobleaching and photodamage in regions above and below the focal plane, preserving tissue viability for long-term imaging experiments. When combining SRG with other fluorescent markers in multiphoton applications, careful spectral unmixing may be necessary due to the broader two-photon excitation spectra of fluorophores compared to their single-photon counterparts.

Compartment Analysis and Quantitative Morphometry

This compound enables detailed morphometric analysis of cellular compartments through its property as a fluid phase tracer that faithfully outlines intracellular spaces. The dye's uniform distribution in aqueous compartments allows researchers to apply sophisticated image analysis algorithms to quantify parameters such as cell volume, surface area, process complexity, and branching patterns. In neuronal studies, SRG filling can reveal intricate details of dendritic spines, varicosities, and other subcellular specializations that might be missed with membrane-bound labels. The high contrast provided by SRG staining facilitates automated segmentation and quantification in all but the most densely packed cellular regions.

The application of SRG in quantitative cell biology extends beyond simple morphology to dynamic processes such as vesicular trafficking, volume regulation, and intercellular communication. Time-lapse imaging of SRG distribution allows researchers to monitor changes in compartmental geometry and connectivity under various experimental conditions. For gap junction studies, quantitative analysis of dye transfer kinetics can provide information about coupling strength and permeability. Advanced analytical approaches such as fluorescence recovery after photobleaching (FRAP) or fluorescence correlation spectroscopy (FCS) with SRG can yield insights into diffusion coefficients, binding interactions, and molecular dynamics within cellular compartments. These quantitative applications benefit from the dye's bright fluorescence and relative photostability, though appropriate controls must be implemented to account for potential phototoxic effects during repeated imaging.

G SRG Introduction SRG Introduction into Cellular Compartment Compartment Filling Dye Distribution Throughout Compartment SRG Introduction->Compartment Filling Image Acquisition Multidimensional Image Acquisition Compartment Filling->Image Acquisition Segmentation Image Segmentation & Thresholding Image Acquisition->Segmentation Morphometric Analysis Quantitative Analysis of Morphological Parameters Segmentation->Morphometric Analysis Data Interpretation Biological Interpretation Morphometric Analysis->Data Interpretation

Figure 2: Logic flow for quantitative morphometric analysis using this compound, illustrating the sequence from dye introduction through data interpretation.

Combination with Other Techniques

Multiplexed Fluorescence Imaging

The distinct spectral properties of this compound make it well-suited for multiplexed imaging approaches in combination with other fluorescent probes. SRG's emission maximum around 550 nm allows effective separation from blue-emitting dyes (e.g., DAPI, Hoechst), green fluorescent protein variants, and far-red fluorophores. This compatibility enables researchers to simultaneously visualize cellular morphology with SRG while localizing specific molecular targets with antibody-based fluorescence or monitoring organelle function with specific stains. When designing multicolor experiments, careful attention should be paid to filter selection and sequential image acquisition protocols to minimize cross-talk between channels. For quantitative applications, control experiments should be performed to verify the absence of fluorescence resonance energy transfer (FRET) or other interactions between SRG and co-employed fluorophores.

Effective combination strategies include using SRG for morphological context alongside functional indicators such as calcium-sensitive dyes (e.g., Fura-2, Fluo-4) or voltage-sensitive probes. In such experiments, the relatively stable fluorescence of SRG provides a reference signal that can be used to normalize dynamic functional measurements or account for potential changes in cell volume or dye retention. The membrane-impermeant nature of SRG is particularly advantageous in these applications, as it ensures the dye remains confined to its initial compartment without redistributing during the experiment. For live-cell imaging, verification of cell viability and absence of dye toxicity should be confirmed through control experiments, as some rhodamine derivatives have been reported to affect mitochondrial function at high concentrations.

Correlation with Electron Microscopy

This compound staining can be effectively correlated with ultrastructural analysis using electron microscopy (EM) to bridge the resolution gap between light microscopy and nanoscale cellular architecture. This correlative approach allows researchers to identify specific cellular features using SRG fluorescence and then examine the same structures at high resolution with EM. The protocol typically involves acquiring fluorescence images of SRG-labeled samples followed by processing for electron microscopy through fixation, staining with heavy metals, dehydration, and resin embedding. The fluorescence preservation of SRG through initial fixation steps facilitates relocation of regions of interest in the embedded samples.

For successful correlation, several methodological considerations should be addressed. The initial SRG staining should be performed under conditions that maintain optimal cellular ultrastructure, avoiding excessive dye concentrations or incubation times that might introduce artifacts. Reference landmarks such as tissue edges, blood vessels, or intentionally created fiducial marks aid in relocating specific cells or structures between imaging modalities. For highest precision, specialized correlative methods using photo-conversion or fluorescent landmarks visible in both light and electron microscopy may be employed. This integrated approach has been successfully applied in neuronal tracing studies where SRG labeling identified specific connected cells whose ultructural relationships were then examined in detail [4].

Conclusion

This compound represents a versatile and valuable tool for investigating cellular morphology and intercellular communication across diverse experimental systems. Its properties as a membrane-impermeant polar tracer with bright fluorescence and excellent water solubility make it particularly suited for delineating cellular contours, tracing neuronal processes, and assessing gap junction-mediated coupling. The protocols and methodologies outlined in this application note provide researchers with a comprehensive framework for implementing SRG-based approaches in their experimental designs, from basic staining procedures to advanced quantitative applications. As fluorescence imaging technologies continue to evolve, particularly in the realms of super-resolution microscopy and deep-tissue imaging, the well-characterized properties and consistent performance of SRG ensure its ongoing utility in addressing fundamental questions in cell biology and neuroscience.

References

Sulforhodamine G 2-DE gel staining

Author: Smolecule Technical Support Team. Date: February 2026

Sulforhodamine G Basic Properties

The table below summarizes the key characteristics of this compound as provided by a commercial supplier [1].

Property Description
Chemical Name This compound
CAS Number 5873-16-5
Molecular Formula C₂₅H₂₅N₂NaO₇S₂
Molecular Weight 530.6 g/mol
Excitation/Emission (λEx/λEm) 529 nm / 548 nm
Physical Form Orange-red solid, soluble in water
Primary Documented Use Polar tracer for studies of cell morphology and neuronal communication [1]
Cellular Permeability Membrane impermeant [1]

Proposed Workflow for Protocol Development

Given the lack of a direct protocol, the following workflow outlines a logical approach to adapt this compound for protein detection in gels, based on its properties and standard practices for fluorescent dyes.

cluster_1 Key Experimental Phases Start Start: Develop Staining Protocol A Prepare Stock Solution (Dissolve in water) Start->A B Post-Electrophoresis Steps A->B C Gel Staining B->C B1 Fix Gel (e.g., in Methanol/Acetic Acid) B->B1 D Destaining C->D C1 Optimize Dye Concentration (Test 0.001%-0.1% w/v) C->C1 E Image Acquisition D->E F Troubleshooting E->F B2 Equilibrate Gel (in appropriate buffer) B1->B2 B2->C Proceed to staining C2 Optimize Staining Duration (30 min to several hours) C1->C2 C2->D

Critical Parameters for Method Optimization

When developing the protocol, paying close attention to the following parameters will be crucial for success:

  • Dye Concentration and Staining Time: You will need to empirically determine the optimal dye concentration and staining duration. A good starting point would be to test a range of 0.001% to 0.1% (w/v) this compound in a mild buffer like 1% acetic acid, with staining times from 30 minutes to several hours at room temperature, protected from light.
  • Destaining Process: To reduce background fluorescence, a destaining step will be necessary. This typically involves washing the gel with a mild acidic solution (e.g., 1% acetic acid) until the background is low and protein spots are clearly visible.
  • Compatibility with MS: If your downstream application includes mass spectrometry, you must verify that the staining protocol is compatible. This often involves using a fixative that does not cross-link proteins (like acetic acid) and ensuring the dye does not modify amino acid residues in a way that interferes with analysis.

Important Limitations and Alternatives

  • Lack of Validation: It is critical to note that the use of this compound as a gel stain is not a validated method. Its performance in terms of sensitivity, dynamic range, and compatibility with downstream protein analysis is unknown.
  • Consider Established Alternatives: For reliable results, you may consider using well-established fluorescent protein gel stains such as SYPRO Ruby, Deep Purple, or Krypton/Platinum stains, which offer high sensitivity and are known to be MS-compatible.

References

Comprehensive Application Notes and Protocols: Sulforhodamine 101 for In Vivo Astrocyte Labeling

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sulforhodamine 101 as an Astrocyte Marker

Sulforhodamine 101 (SR101) is a synthetic, water-soluble red fluorescent dye that has become an essential tool for identifying and studying astrocytes in the intact mammalian brain. Since its introduction as a specific astrocyte marker in 2004, SR101 has enabled significant advances in our understanding of astrocyte structure, function, and their roles in brain physiology and disease [1] [2]. The dye exhibits peak excitation at approximately 586 nm and emission maximum around 606 nm, making it ideally suited for two-photon microscopy applications when combined with green fluorescent calcium indicators.

The fundamental advantage of SR101 lies in its ability to provide rapid, specific labeling of living astrocytes without requiring genetic modifications, which is particularly valuable for research settings where transgenic animals are unavailable or impractical. This application note provides a comprehensive technical resource for researchers utilizing SR101 for in vivo astrocyte labeling, incorporating recent findings on its mechanisms, limitations, and optimal protocols to ensure reliable experimental outcomes while minimizing potential confounding factors.

Table 1: Fundamental Properties of Sulforhodamine 101

Property Specification Research Significance
Chemical Class Xanthene derivative Water-soluble, synthetic organic compound
Excitation Maximum ~586 nm Compatible with standard laser systems
Emission Maximum ~606 nm Easily separable from GFP/FITC signals
Primary Application Astrocyte identification in vivo Enables live imaging of astrocyte networks
Specificity Mechanism Active transport via OATP1C1 Higher expression in astrocytes versus other cells

Cellular Uptake Mechanisms and Specificity

Molecular Transport Pathways

The specific labeling of astrocytes by SR101 is primarily mediated by active transport mechanisms rather than passive diffusion. Research has identified OATP1C1 (organic anion transporting polypeptide 1C1, also known as OATP14, OATPF, or Slco1c1) as the principal transporter responsible for SR101 uptake into astrocytes [3] [4]. This transporter belongs to the SLC(O) solute carrier family and exhibits region-specific expression patterns that directly correlate with observed variations in SR101 labeling efficiency across different brain areas.

The evidence supporting OATP1C1 as the key SR101 transporter includes:

  • Competition studies showing that SR101 labeling is significantly reduced by known OATP substrates such as estrone-3-sulfate and dehydroepiandrosterone sulfate [5] [6]
  • Transport blockade by the natural OATP1C1 substrate levothyroxine (T4) [3]
  • Genetic evidence from OATP1C1-deficient mice demonstrating absent astrocytic SR101 labeling [4]
  • Regional correlation between OATP1C1 expression levels and SR101 labeling efficiency, with higher expression in cortex and hippocampus compared to brainstem regions [3]
Intercellular Distribution

Following active uptake into astrocytes, SR101 spreads through the astrocytic syncytium via gap junction channels, labeling not only the initially targeted cells but also their interconnected neighbors [7]. This intercellular distribution enables comprehensive labeling of astrocyte networks from relatively focal application sites. The gap junction-mediated spread also explains the occasional labeling of oligodendrocytes, which form functional gap junctions with astrocytes in many brain regions [4].

Diagram: SR101 uptake mechanism and distribution in astrocytes

G SR101 SR101 in Extracellular Space OATP1C1 OATP1C1 Transporter SR101->OATP1C1 Active Transport Astrocyte Astrocyte Cytosol OATP1C1->Astrocyte GapJunction Gap Junction Channels Astrocyte->GapJunction Intercellular Spread Network Astrocyte Network GapJunction->Network Oligodendrocyte Oligodendrocyte (Secondary Labeling) GapJunction->Oligodendrocyte Limited Transfer

In Vivo Labeling Protocols and Methodologies

Concentration and Administration Guidelines

Successful in vivo labeling with SR101 requires careful optimization of concentration, exposure time, and application method to achieve specific astrocyte labeling while minimizing side effects. The following protocols have been validated across multiple studies for in vivo applications:

  • Topical Application: Expose the cortical surface to 50 μM SR101 for 20-30 minutes followed by thorough washing with artificial cerebrospinal fluid (aCSF) [8] [7]. This method provides uniform labeling of superficial cortical astrocytes.

  • Bolus Injection: Apply 1-5 μL of 100 μM SR101 solution directly to the tissue via microinjection, allowing 10-15 minutes for dye uptake before washing [7] [2]. This approach targets deeper cortical layers.

  • Intravenous Administration: For systemic labeling, inject 10 mg/mL SR101 via the tail vein [4]. This method produces more widespread but potentially less specific labeling.

Recent critical findings indicate that concentrations above 50 μM incubated for extended periods (≥10 minutes) can induce seizure-like activity in both anesthetized and awake mice [8]. Therefore, researchers should use the lowest effective concentration and monitor for abnormal neuronal activity during and after labeling.

Step-by-Step Protocol: Topical Application for Cortical Labeling

Materials Required:

  • Sulforhodamine 101 (SR101) powder
  • Artificial cerebrospinal fluid (aCSF)
  • Surgical equipment for cranial window preparation
  • Two-photon or fluorescence microscope
  • Heating platform maintained at 37°C

Procedure:

  • Prepare SR101 Solution: Dissolve SR101 in aCSF to achieve a final concentration of 50 μM. Filter sterilize using a 0.22 μm filter.

  • Cranial Window Preparation: Following standard surgical procedures, create a cranial window over the region of interest. Remove the dura matter to allow direct access to the cortical surface [7] [9].

  • Dye Application: Pipette the SR101 solution directly onto the exposed cortical surface. Ensure complete coverage of the imaging area. Incubate for 20 minutes at 37°C.

  • Wash Phase: Carefully remove the SR101 solution and wash the cortical surface extensively with fresh aCSF. Continue washing for 10-15 minutes to remove excess dye from the extracellular space.

  • Seal the Preparation: For prolonged imaging, seal the cranial window with agarose and a cover glass to reduce movement artifacts [9].

  • Image Acquisition: Proceed with two-photon imaging using appropriate excitation (≈800 nm) and emission (≈641/75 nm) filters [3].

Region-Specific Considerations

SR101 labeling efficacy varies significantly across brain regions due to differences in OATP1C1 expression levels:

  • High Efficiency Regions: Neocortex and hippocampus show robust, specific labeling of astrocytes using standard protocols [1] [5] [2]

  • Variable Efficiency Regions: Brainstem areas, particularly the ventrolateral medulla, demonstrate weaker and less specific labeling, often requiring optimized protocols [5] [3]

  • Protocol Adjustments: For lower efficiency regions, consider increasing incubation time (up to 30 minutes) rather than increasing concentration to avoid non-specific labeling [5]

Limitations and Safety Considerations

Specificity Constraints and Validation

While SR101 remains a valuable tool for astrocyte identification, researchers should be aware of several important limitations regarding its specificity:

  • Oligodendrocyte Labeling: SR101 can diffuse via gap junctions from astrocytes to oligodendrocytes, with approximately 30% of SR101-labeled cortical cells identified as oligodendrocytes in some studies [4]

  • Regional Variability: Labeling specificity is highest in cortical regions but decreases in brainstem areas where neuronal labeling has been observed [5] [4]

  • Pathological Conditions: Under ischemic or hypoxic conditions, SR101 can enter neurons through opened hemichannels, compromising specificity [4]

  • Fine Process Labeling: SR101 often fails to completely label the finest distal processes of astrocytes that are visible with genetic markers [4]

Validation Recommendations: For critical applications, confirm astrocyte identity using complementary approaches such as transgenic reporter animals, post-hoc immunostaining for astrocyte markers (GFAP, S100β), or morphological characterization.

Neuronal Excitation and Seizure Risks

A significant safety consideration emerged from studies demonstrating that SR101 can induce cortical seizure-like activity at concentrations commonly used in earlier protocols [8]. Key findings include:

  • Dose-Dependent Effect: SR101 at concentrations of 100 μM and 250 μM (incubated for 10 minutes) induced seizure-like local field potential activity in sensorimotor cortex within 5-10 minutes of application [8]

  • Motor Manifestations: This cortical activity was sufficient to drive contralateral hindlimb muscle contractions, demonstrating the potency of the effect [8]

  • Persistence: Seizure-like activity continued for 30-45 minutes following SR101 washout, indicating lasting alterations in cortical circuit excitability [8]

  • Anesthesia Independence: The effect was observed in both anesthetized and awake animals, though event characteristics differed slightly [8]

Table 2: Safety Profile of SR101 Concentration and Incubation Parameters

SR101 Concentration Incubation Time Seizure Risk Labeling Efficacy Recommended Use
≤50 μM 20-30 minutes None observed Sufficient for identification Recommended
100 μM 10 minutes High Strong Not recommended
100 μM <1 minute None observed Variable Acceptable with brief exposure
250 μM 10 minutes Very High Very Strong Contraindicated
250 μM <1 minute None observed Moderate Acceptable with brief exposure

Troubleshooting and Alternative Approaches

Addressing Common Technical Issues
  • Weak Labeling Intensity: Increase incubation time rather than concentration. Pre-warm SR101 solution to 37°C to enhance transport activity. Verify solution pH is maintained at 7.4.

  • Excessive Background Fluorescence: Extend wash period to 15-20 minutes. Ensure complete removal of SR101 solution before beginning wash phase. Consider using lower molecular weight dextran conjugates in the aCSF.

  • Non-specific Labeling: Reduce concentration to ≤50 μM. For brainstem regions, validate cell identity using electrophysiological properties or post-hoc immunohistochemistry.

  • Rapid Signal Fading: Limit laser exposure during imaging. Use appropriate antifade agents if compatible with live tissue imaging.

Alternative and Complementary Methods

Given the limitations of SR101, researchers should consider these alternative approaches for specific applications:

  • Genetic Labeling: Transgenic animals expressing fluorescent proteins under astrocyte-specific promoters (e.g., GFAP, Aldh1L1) provide excellent specificity and complete morphological filling [10] [4]

  • Texas Red: This structurally similar compound (SO2NHNH2 instead of SO3H) does not induce seizure-like activity and may serve as an alternative for some applications [8]

  • Combined Approaches: Use SR101 for initial identification followed by genetic or immunochemical validation for critical experiments

Conclusion and Best Practices

Sulforhodamine 101 remains a valuable tool for in vivo astrocyte labeling when used with appropriate caution and protocol modifications. Based on current evidence, we recommend the following best practices:

  • Concentration Safety: Use SR101 at concentrations no higher than 50 μM for in vivo applications to avoid seizure induction [8]

  • Validation: Confirm astrocyte identity using complementary methods, especially when working with non-cortical regions or under pathological conditions

  • Regional Optimization: Adjust protocols based on brain region, with longer incubation times for areas with lower OATP1C1 expression

  • Monitoring: Implement electrophysiological monitoring during initial protocol establishment to detect potential hyperexcitability

  • Appropriate Applications: Reserve SR101 for experiments where genetic labeling is impractical and its limitations are acceptable given the research question

When these guidelines are followed, SR101 continues to offer a relatively simple, rapid method for astrocyte identification that facilitates studies of astrocyte morphology, network organization, and functional interactions with neurons and the vasculature in the living brain.

References

Sulforhodamine G purity purification protocol

Author: Smolecule Technical Support Team. Date: February 2026

Spectral Properties & Purity Specifications

Different suppliers report varying molecular weights and spectral characteristics for Sulforhodamine G. The table below summarizes these specifications for your reference.

Property AAT Bioquest [1] Biotium [2] MedChemExpress [3] FluoTechnik [4]
Molecular Weight 552.59 530.6 575.58 -
CAS Number 5873-16-5 5873-16-5 5873-16-5 5873-16-5
Excitation (λEx) 531 nm 529 nm - 532 nm
Emission (λEm) 552 nm 548 nm - 552 nm
Absorbance (λAbs) 525 nm - - -
Reported Purity "Research Use Only" - - Min. 75%
Solubility Water Water - ~5 g/L

Purification and Staining Protocol

One source provides a detailed methodology for using this compound as a fluorescent protein stain, which includes a purification step for the commercial dye [3]. The workflow involves preparing the protein sample, purifying the dye, and then performing the staining.

Key Experimental Details:

  • Dye Purification: The protocol specifies purifying commercial this compound (reported as 60% pure) using Reverse-Phase Chromatography. The critical step is collecting the fraction that shows an absorbance maximum at 528 nm [3].
  • Staining Conditions: Staining is performed in 35% methanol with a four-fold molar excess of dye to protein, calculated based on an average protein molecular weight of 50 kDa. The entire process must be done in the dark to prevent photobleaching [3].
  • Visualization: After staining and washing, proteins are visualized using a laser scanner at the appropriate wavelengths (e.g., λex=532 nm for this compound) [3].

Frequently Asked Questions

Here are answers to some common questions based on the available information.

Q1: What is the typical purity of commercial this compound? Purity can vary significantly by supplier. One manufacturer explicitly states a minimum purity of 75% [4], while another protocol mentions using a starting material that is 60% pure, thus requiring an in-lab purification step before use [3]. You should always check the Certificate of Analysis (COA) from your supplier.

Q2: How should I store this compound? For long-term stability, it is recommended to store the product under the recommended conditions in its Certificate of Analysis [3]. One supplier recommends freezing at < -15°C and minimizing light exposure [1]. Another states it can be stored at room temperature [2]. Confirm the specific storage instructions for the product lot you purchase.

Q3: How do I prepare a stock solution of this compound? this compound is highly water-soluble [2] [1] [4]. For a stock solution, it is generally safe to use purified water. Note that one source reports a solubility limit of approximately 5 g/L [4].

Q4: Can I use this compound for cell tracing? Yes. Its high water solubility and membrane-impermeant nature make it suitable as a polar tracer for studying cell morphology and neuronal communication [2]. It is also widely used in hydrological studies for mapping water flow [4].

Troubleshooting Common Issues

  • Low Fluorescence Signal: Ensure you are using the correct excitation and emission wavelengths (see the table above for reference values). Confirm that your dye solution is fresh and has been protected from light, as fluorescent compounds can photobleach.
  • High Background: The staining protocol includes crucial washing steps with 35% methanol. Ensure you complete all four 15-minute washes to remove unbound dye effectively [3].
  • Inconsistent Staining Results: If you are purifying the dye yourself, the critical factor is collecting the correct fraction during the Reverse-Phase Chromatography step, targeting the fraction with peak absorbance at 528 nm [3].

References

Sulforhodamine G stock solution stability DMSO

Author: Smolecule Technical Support Team. Date: February 2026

Sulforhodamine G Properties & Handling

The table below summarizes the key characteristics of this compound from supplier data.

Property Specification Source / Citation
CAS Number 5873-16-5 [1] [2] [3]
Molecular Weight 530.6 g/mol (as sodium salt) / 552.59 g/mol [1] [2]
Physical Form Orange-red to dark red solid [1] [3]
Solubility Water-soluble; low solubility (~5 g/L) [1] [3]
Excitation/Emission Ex/Em ~529/548 nm; Ex/Em ~531/552 nm; Ex/Em ~532/552 nm [1] [4] [2]
Primary Applications Polar tracer for cell morphology, neuronal communication, hydrological tracing [1] [3]

Recommended Protocol & Stability Guidance

Based on its properties and general guidelines for dye storage, here is a recommended protocol for preparing and storing a stock solution in DMSO.

G Start: Protect from Light Start: Protect from Light Weigh this compound Weigh this compound Start: Protect from Light->Weigh this compound Dissolve in Anhydrous DMSO Dissolve in Anhydrous DMSO Weigh this compound->Dissolve in Anhydrous DMSO Prepare Aliquots Prepare Aliquots Dissolve in Anhydrous DMSO->Prepare Aliquots Store at -20°C Store at -20°C Prepare Aliquots->Store at -20°C Use Aqueous Working Solution Use Aqueous Working Solution Store at -20°C->Use Aqueous Working Solution Thaw aliquot Discard if Precipitate Forms Discard if Precipitate Forms Use Aqueous Working Solution->Discard if Precipitate Forms If needed

  • Preparation:

    • Use anhydrous DMSO to minimize hydrolysis of the dye. Moisture is a primary factor in dye degradation [1].
    • Prepare a concentrated stock solution (e.g., 1-10 mM). Vortex and sonicate if necessary to ensure the powder is fully dissolved.
    • Upon first preparation, confirm the concentration by measuring its absorbance and using its molar extinction coefficient, if available.
  • Storage:

    • Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles and exposure to moisture [1].
    • Store the aliquots desiccated at -20°C or below, protected from light [1] [2]. Under these conditions, the solution may be stable for at least one month, though testing is recommended.
  • Stability Testing:

    • Before using an old stock solution for critical experiments, perform a small-scale positive control to confirm performance [1].
    • Inspect the solution visually. Discard it if you notice any precipitation or unexpected color change.

Critical Considerations for Experimental Success

  • pH Insensitivity: this compound does not exhibit pH-dependent absorption or fluorescence over a pH range of 3 to 10, making it a reliable tracer in various biological environments [2].
  • Membrane Impermeability: As a polar tracer, it is membrane impermeant, which is ideal for studying cell morphology and cell-cell communication without entering cells [1].
  • Aqueous Working Solutions: For experiments, dilute the DMSO stock into your aqueous buffer immediately before use. Solutions in water are not stable for long-term storage [1].

The stability information is based on general principles for dye handling. The most reliable approach for your specific conditions is to validate the stability of your stock solution empirically.

References

Sulforhodamine G background washing acetic acid

Author: Smolecule Technical Support Team. Date: February 2026

SRB Assay Troubleshooting FAQs

Here are common issues researchers face with the Sulforhodamine B (SRB) assay and how to resolve them.

Problem & Possible Cause Recommended Solution
High Background Signal [1] Perform additional acetic acid wash steps to ensure complete removal of unbound dye [1].
• Incomplete washing
Low Signal Intensity [1] Gently pipette during washes to prevent cell loss. Ensure initial cell seeding density is appropriate [1].
• Low initial cell seeding or cell loss during washing
Poor Cell Adherence [1] Use tissue culture-treated plates and ensure media contains 10% FBS for proper attachment [1].
• Plate not equilibrated or low serum content
Inconsistent Staining [2] Maintain consistent SRB concentration and incubation time for uniform protein binding across wells [2].

SRB Assay Standardized Protocol

This workflow outlines the key steps for the Sulforhodamine B (SRB) colorimetric cell proliferation assay [1] [3] [4].

workflow Cell Seeding & Treatment Cell Seeding & Treatment Incubation (72-96 hours) Incubation (72-96 hours) Cell Seeding & Treatment->Incubation (72-96 hours) Cell Fixation with TCA Cell Fixation with TCA Incubation (72-96 hours)->Cell Fixation with TCA SRB Staining SRB Staining Cell Fixation with TCA->SRB Staining Washing with Acetic Acid Washing with Acetic Acid SRB Staining->Washing with Acetic Acid Solubilization with Tris Base Solubilization with Tris Base Washing with Acetic Acid->Solubilization with Tris Base Absorbance Measurement Absorbance Measurement Solubilization with Tris Base->Absorbance Measurement Data Analysis Data Analysis Absorbance Measurement->Data Analysis

Procedure Details
  • Cell Seeding and Treatment:

    • Harvest and count cells to create a single-cell suspension [3].
    • Seed cells in a 96-well plate at an appropriate density (e.g., 2,000 cells/well in 100 µL medium for a standardized protocol) [1].
    • Add treatment compounds. Include control wells with medium only for background subtraction [3].
  • Incubation: Incubate plates at 37°C with 5% CO₂ for the desired treatment period (often 72-96 hours) [1] [3].

  • Cell Fixation:

    • Gently add cold Trichloroacetic Acid (TCA) directly to the culture medium to a final concentration of 10% (e.g., add 25 µL of 50% TCA to 100 µL medium in a 96-well plate) [3] [5].
    • Incubate at 4°C for at least 1 hour to precipitate and fix cellular proteins [5] [2].
  • SRB Staining:

    • After fixation, wash plates 3-5 times with deionized water to remove TCA [5].
    • Add 0.4% (w/v) SRB solution in 1% acetic acid (50-80 µL per well) and incubate at room temperature for 15-30 minutes, protecting from light [1] [5] [2].
  • Washing with Acetic Acid:

    • Remove unbound dye by washing the plates 3-5 times with 1% acetic acid. This critical step eliminates background signal [5] [2] [6].
    • Air-dry the plates completely [5] [6].
  • Solubilization and Measurement:

    • Solubilize the protein-bound dye by adding 10 mM Tris base solution (150 µL per well) and agitate for up to 1 hour [1] [5] [6].
    • Measure the absorbance at 510-570 nm using a microplate reader, with 540 nm and 565 nm being common wavelengths [4] [7] [5].

Sulforhodamine G Application Note

This compound (SG) is a highly water-soluble dye with different primary applications than the SRB assay.

  • Primary Use: It is typically used as a polar tracer for studies on cell morphology and neuronal communication [8] [9].
  • Key Property: It is membrane impermeant, making it useful for tracing extracellular spaces or labeling compartments without crossing intact cell membranes [8].
  • Advanced Application: Recent research explores encapsulating this compound within nanoparticles (e.g., mesoporous silica coated with titania) for potential use in long-term stability studies and flow-through experiments, such as environmental tracing [9].

Seeking Further Information

The search results provide a strong foundation for SRB assays, but some details for your technical center may need further development:

  • This compound Protocols: The provided sources focus on its properties rather than step-by-step experimental protocols.
  • Advanced SRB Modifications: Details on adapting the SRB assay for 3D cell culture or multiplexing with other assays are limited.

For these areas, you may need to consult specialized journals or product-specific documentation from biological reagent suppliers.

References

Technical Specifications & Handling

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key physical and chemical properties of Sulforhodamine G for your experimental planning.

Property Specification Source
CAS Number 5873-16-5 [1] [2] [3]
Molecular Formula C₂₅H₂₅N₂NaO₇S₂ [2] [4]
Molecular Weight 552.6 g/mol [2] [4]
Reported Solubility in Water ~5 g/L (approx.) [1]
Other Solubility Data >50 mg/mL (aqueous solutions), 160.7 mg/L @ 25°C (est) [2] [4]
Detection Threshold 0.01 μg/L [1]
Excitation Peak (λex) 529-532 nm [1] [5] [4]
Emission Peak (λem) 548-552 nm [1] [2] [4]
Physical Form Dark red powder [1]
Purity Note Commercial samples are often 60% dye content [3] [4]

Frequently Asked Questions

Q1: The dye doesn't fully dissolve in my aqueous buffer. What should I do? The reported solubility of ~5 g/L provides a practical starting point. If you encounter issues:

  • Verify Concentration: Ensure your target concentration is at or below 5 mg/mL.
  • Check Purity: Be aware that the purity of commercial powder can vary. A product listed as 60% dye content means you need to use a proportionally larger mass to achieve the same concentration of active fluorescent compound [3] [4].
  • Sonication: Briefly sonicating the solution in a water bath can help dissolve the powder completely.
  • Solvent: this compound is designed to be water-soluble. The search results indicate it is insoluble in ethanol [6].

Q2: What are the primary research applications for this compound? This dye is versatile and used in different fields:

  • Hydrological Tracing: It is widely used for mapping underground watercourses, studying flow times, and measuring river flow due to its strong fluorescence and low detection threshold [1].
  • Biological Staining: It is used as a fluorescent stain for proteins, helping researchers visualize and quantify protein content in assays [6].
  • Contamination Simulation: It is employed in industrial settings for both dry and wet contamination simulation studies [1].

Q3: Why might my fluorescence signal be weak or variable? Several factors can affect fluorescence intensity:

  • Quenching: Fluorescence can be quenched by oxidizing agents [1]. The dye's emission is also highly dependent on its local environment; for example, confinement in small porous silica structures can drastically reduce its quantum yield [4].
  • pH: While not explicitly detailed for this compound, related rhodamine dyes are known to be pH-sensitive. The protonation state of the amino groups can affect the absorption and emission spectra [7].
  • Adsorption: The dye has a noted medium adsorption characteristic, meaning it can stick to certain surfaces and vessels, effectively reducing the concentration in solution [1].
  • Photobleaching: Always store the dye powder in the dark at -20°C and protect solutions from prolonged light exposure during experiments to prevent degradation [2].

Experimental Workflow: Preparing a Stock Solution

The following diagram outlines the key steps and considerations for reliably preparing a this compound stock solution.

G Start Start: Prepare this compound Stock Solution Step1 Weigh powder. Account for dye content purity (e.g., 60%) Start->Step1 Step2 Add solvent (e.g., water or buffer) Step1->Step2 Step3 Vortex mixture to disperse powder Step2->Step3 Step4 Sonicate in water bath if needed for complete dissolution Step3->Step4 Step5 Confirm concentration ≤ 5 g/L Check for undissolved particles Step4->Step5 Step6 Store aliquots at -20°C protected from light Step5->Step6

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Fluorescence Signal Concentration below detection threshold Confirm solution concentration; check against 0.01 μg/L threshold [1].
Photobleaching Store powder and solutions in the dark at -20°C [2].
Environmental quenching Check for oxidizing agents; note spectral shifts in confined spaces [1] [4].
High Background Noise Dye adsorption to equipment Use compatible labware; note medium adsorption property [1].
Inconsistent Results Variable powder purity Use the same supplier/batch; calculate mass based on dye content [3].
Improper storage Ensure cold storage and protect from light to maintain dye integrity [2].

Key Experimental Considerations

  • Interference: Be cautious of potential interference from Sulforhodamine B, as their fluorescence signals can overlap [1].
  • Spectral Properties: The excitation and emission maxima can shift slightly (±2 nm) depending on the solvent and instrument used [4]. Always verify the spectra on your own system.
  • Safety and Disposal: While specific MSDS details were not fully available in the search results, general lab safety practices should be followed. One source mentioned that incineration with alkaline scrubbers is an effective disposal method [4].

References

Sulforhodamine G detection threshold 0.01 μg/L

Author: Smolecule Technical Support Team. Date: February 2026

Sulforhodamine G Technical Specifications

The table below summarizes the fundamental technical data for this compound, which is crucial for planning and optimizing your experiments [1].

Property Specification
Chemical Name This compound / Amino Rhodamine G [1]
CAS Number 5873-16-5 [1] [2]
Presentation Dark red powder [1]
Detection Threshold 0.01 μg/L [1]
Excitation/Emission Wavelength 532 nm / 552 nm [1]
Visibility to the Naked Eye > 500 μg/L [1]
Solubility Low, approximately 5 g/L [1]
Purity Minimum 75% [1]
Primary Research Applications Protein stains; hydrological tracing (mapping watercourses, flow studies) [1] [2]

Experimental Protocol: Protein Staining with this compound

This protocol, adapted from a research context, details the steps for using this compound to stain proteins for analysis with 2-Dimensional Gel Electrophoresis (2-DE) [2]. The workflow can be visualized in the following diagram:

workflow A Prepare Protein Samples B Separate Proteins via 2-DE A->B D Stain Gels with Dye Solution B->D C Purify this compound Dye C->D E Wash and Equilibrate Gels D->E F Visualize and Quantify E->F

Detailed Procedure
  • Preparation of Protein Samples

    • Spike the protein samples to be analyzed with an internal standard (e.g., 0.1% of the total protein load of a standard like ALIS647) prior to separation [2].
    • Separate the protein sample using 2-D Gel Electrophoresis (2-DE) in the dark to prevent photobleaching [2].
  • Purification of this compound (Optional)

    • If using a dye with 60% purity, it can be purified to improve results. Dissolve 10 mg of this compound powder in 100 mL of 1% (v/v) acetic acid [2].
    • Purify the solution by Reverse-Phase (RP) chromatography [2].
    • Collect the fraction that shows an absorbance maximum at 528 nm [2].
    • Lyophilize this collected pool until it is completely dry. The dry powder can be stored at 4°C for future use [2].
  • Staining Process

    • Perform all staining steps in polypropylene dishes wrapped in aluminum foil to protect the dye from light [2].
    • Prepare the staining solution in 35% methanol. Use a four-fold molar excess of dye relative to the protein, based on an average protein molecular weight of 50 kDa [2].
    • Stain the gels overnight in this solution [2].
    • The following day, wash the gels 4 times for 15 minutes each in 35% methanol to remove unbound dye [2].
    • Equilibrate the gels 2 times for 15 minutes each in water [2].
  • Visualization and Quantification

    • Visualize the protein spots and the internal standard using a laser scanner with different channels (e.g., λex=532 nm for total protein stain and λex=633 nm for ALIS) [2].
    • Quantify the protein spots separately using 2-DE analysis software and perform statistical analysis [2].

Frequently Asked Questions & Troubleshooting

Here are solutions to common problems you might encounter when working with this compound.

Q1: Why is my stained gel background too high?
  • Cause: Incomplete washing of unbound dye after the staining step [2] [3].
  • Solution: Ensure you perform exactly four 15-minute washes with 35% methanol as specified in the protocol. Gently agitate the staining dish during washes for effectiveness [2].
Q2: Why is my signal weak or undetectable?
  • Cause: The dye concentration may be too low, or the staining time may be insufficient [2].
  • Solution:
    • Verify that you are using at least a four-fold molar excess of dye to protein [2].
    • Ensure the staining solution is in direct contact with the entire gel and that no bubbles are trapped. Perform the staining overnight for complete dye binding [2].
    • Check the purity of your this compound powder. If low, consider purifying the dye before use [2].
Q3: What could be causing interference in my fluorescence readings?
  • Cause: Spectral interference from other fluorescent compounds, most notably Sulforhodamine B [1] [4].
  • Solution: Be aware that Sulforhodamine B has different spectral properties (Ex/Em: ~565/585 nm) and can interfere with this compound detection [1] [4]. Design your experiment to avoid using these two dyes concurrently. Ensure your instrument's filters are set correctly for this compound (Ex/Em: 532/552 nm) [1].
Q4: How should I handle and store the dye to ensure stability?
  • Solution: Store the dry powder under the recommended conditions provided in the Certificate of Analysis [2]. Protect the dye and stained samples from light by using foil-wrapped containers, as with all fluorescent dyes, to prevent photobleaching [2].

References

Sulforhodamine G staining protocol optimization

Author: Smolecule Technical Support Team. Date: February 2026

Sulforhodamine G Specifications

The table below summarizes the available technical data for this compound.

Property Details
CAS Number 5873-16-5 [1] [2]
Common Names Acid Red 50; C.I. 45220 [2]
Molecular Formula C₂₅H₂₅N₂NaO₇S₂ [2]
Molecular Weight 552.59 - 552.60 g/mol [1] [2]
Absorption Max ~525 nm [1]
Emission Max ~552 nm [1]
Physical Form Red to dark red-brown powder [2]
Solubility Water [1]

Sulforhodamine B (SRB) Assay: Workflow & Troubleshooting

The SRB assay is a widely used colorimetric method for measuring cell proliferation and cytotoxicity, particularly in cancer research and drug screening [3] [4] [5]. The core principle is that the SRB dye binds stoichiometrically to proteins under mild acidic conditions, and the bound dye is then solubilized for measurement, providing a proxy for cell mass [3] [4].

The diagram below illustrates the key steps and potential failure points in a standard SRB assay protocol.

SRB_Workflow SRB Assay Workflow and Pitfalls A 1. Cell Seeding & Treatment B 2. Incubation A->B C 3. Cell Fixation with TCA B->C D 4. SRB Staining C->D P1 Poor cell adherence leads to cell loss C->P1 P2 Incomplete fixation or precipitation C->P2 E 5. Washing (Remove Unbound Dye) D->E F 6. Dye Elution with Tris Buffer E->F P3 High background from unbound dye E->P3 P4 Low signal from over-washing E->P4 G 7. Absorbance Measurement F->G P5 Incomplete dye elution F->P5

Here is a detailed troubleshooting guide for common issues encountered during the SRB assay.

Frequently Asked Questions & Troubleshooting
Problem Possible Cause Recommended Solution
High Background Signal Incomplete washing steps after staining, leaving unbound dye in the well [4]. Repeat the acetic acid (1%) wash steps thoroughly to ensure all unbound dye is removed [4].
Low Signal / Weak Staining Cell seeding density was too low, or cells were dislodged and lost during the washing steps [4]. Gently pipette during washes. Optimize and confirm initial cell seeding density for your cell line [4].
Poor Reproducibility (High CV) Inconsistent cell fixation, often due to directly adding Trichloroacetic Acid (TCA) to the culture medium [6]. Aspirate the growth medium completely before adding the cold TCA fixation solution for more uniform fixation and lower variability [6].
Poor Cell Adherence Post-Seeding Plate not properly equilibrated or culture medium with low concentration of serum [4]. Use tissue culture-treated plates and ensure medium contains sufficient serum (e.g., 10% FBS) [4].

Key Technical Considerations for Dye Selection and Use

  • Mechanism Matters: Unlike metabolic assays (e.g., MTT), the SRB assay quantifies cellular protein content, making it ideal for screening agents that might alter cellular metabolism, as it provides a direct measure of cell mass [3] [4].
  • Dye Specificity is Context-Dependent: While Sulforhodamine 101 (SR101) is popular for labeling astrocytes in neuroscience, its specificity is not absolute. It can also label oligodendrocytes via gap junctions and neurons under certain conditions (e.g., hypoxia, or with high staining concentrations) [7] [8]. SR101 has also been reported to cause excitatory side effects in neural tissue [7] [8].
  • Adaptation is Key: The SRB assay is highly adaptable. The protocol has been successfully optimized for high-throughput screening in 384-well formats and simplified for use in undergraduate teaching laboratories [3] [4].

References

Sulforhodamine G photobleaching prevention

Author: Smolecule Technical Support Team. Date: February 2026

Sulforhodamine G Spectral Properties

The table below summarizes the key characteristics of this compound for experimental design. Note the slight variation in reported values, which is common and may depend on the solvent and instrument setup.

Property Specification Source
Excitation Peak (λEx) 529 nm / 531 nm [1] [2]
Emission Peak (λEm) 548 nm / 552 nm [1] [2]
Molecular Weight 530.6 g/mol [1]
Solubility Highly water-soluble [1]
Cell Permeability Membrane impermeant (polar tracer) [1]

Strategies to Minimize Photobleaching

The following strategies are recommended to protect fluorescent dyes like this compound from photobleaching, which is the permanent loss of fluorescence due to permanent covalent modification after extended light exposure [3].

Experimental Design and Reagents
  • Use More Resistant Dyes: If photobleaching is a persistent issue, consider testing alternative dyes known for high photostability, such as Alexa Fluor or DyLight Fluors [3].
  • Protect from Light: Keep fluorophores and stained samples in the dark as much as possible. Use foil to cover tubes and plates during incubations and storage [4].
  • Use Antifade Reagents: For fixed samples that require mounting, use antifade mounting media. Be aware that different media are optimized for different fluorophores, so optimization is required [3].
Microscope Setup and Imaging
  • Reduce Light Intensity: Use a light source with fewer photons, such as LEDs, which allow for better control than traditional mercury or xenon-arc lamps. You can also use neutral-density filters or reduce the microscope's gain setting [3].
  • Reduce Sample Exposure: Focus the image using transmitted light or on an area next to your region of interest. Use the minimum exposure time necessary to obtain a usable signal [3].

Troubleshooting Workflow for Photobleaching

The diagram below outlines a logical, step-by-step workflow for diagnosing and addressing photobleaching issues in your experiments.

Start Start: Signal Fading Q1 Is the sample properly protected from light? Start->Q1 Q2 Is the imaging light intensity too high? Q1->Q2 Yes A1 Keep samples in dark using foil-covered tubes. Q1->A1 No Q3 Is the sample exposure time too long? Q2->Q3 Yes A2 Reduce lamp power or use neutral-density filters. Q2->A2 No Q4 Is the sample fixed and mounted? Q3->Q4 Yes A3 Find minimal usable exposure time. Q3->A3 No A4 Optimize antifade mounting media. Q4->A4 Yes Consider Consider switching to a more photostable dye. Q4->Consider No A1->Q2 A2->Q3 A3->Q4 A4->Consider

Important Notes and Further Steps

  • Internal Validation: The most reliable data will come from your own in-house experiments that systematically test the above strategies with this compound under your specific conditions.
  • Consult Technical Notes: Check the product documentation from suppliers like Biotium [1] or AAT Bioquest [2] for any dye-specific stability information.
  • Explore Advanced Strategies: For super-resolution microscopy applications, investigate advanced photostabilization strategies that exploit fluorescence on-off states, as these are at the forefront of overcoming photobleaching [5].

References

Sulforhodamine G dye aggregation problem

Author: Smolecule Technical Support Team. Date: February 2026

Why Does Sulforhodamine B Aggregate?

Sulforhodamine B is not a simple hydrophilic molecule; it is an amphiphile, meaning it has both hydrophilic (water-loving) and hydrophobic (water-repelling) regions [1]. In aqueous solutions:

  • The molecules tend to self-associate to minimize their hydrophobic surface area, forming dimers (H-aggregates) and higher-order aggregates [1].
  • This aggregation is easily identified by a characteristic blue-shift in the absorption spectrum (e.g., a band appears near 530 nm) and a significant reduction in fluorescence intensity (quenching) [2] [1].

Troubleshooting Guide: Preventing and Mitigating SRB Aggregation

The table below summarizes the root causes of SRB aggregation and practical solutions to address them.

Root Cause Impact on Experiment Solution Key Experimental Parameters/Notes
Amphiphilic Nature [1] Dimerization/aggregation; Altered absorption/emission; Fluorescence quenching [2] [1] Use surfactants (e.g., SDS) [1] Add anionic surfactant (e.g., 5-10 mM SDS); Surfactant conc. > Critical Micelle Concentration (CMC) is critical [1].
High Dye Concentration [2] Promotes H-aggregate formation via pi-stacking [2] Dilute the dye solution [2] Work at the lowest effective concentration; Perform a concentration series to find optimal range.
Confinement in Host Matrix [3] Prevents guest-guest interactions; Improves thermal & photonic stability [3] Intercalate SRB into Layered Double Hydroxides (LDH) [3] Co-intercalate with spacer (e.g., dodecyl sulfate, DS) for better dispersion than with terephthalate (TP) [3].

Experimental Protocol: Using SDS to Suppress SRB Aggregation

This method is adapted from the experimental investigation into SRB-surfactant interactions [1].

  • Prepare Stock Solutions

    • SRB Stock: Dissolve SRB in high-purity water (e.g., Milli-Q) to a concentration of 9 mM.
    • SDS Stock: Dissolve Sodium Dodecyl Sulfate (SDS) in water to a concentration of 64 mM.
  • Create Working Solutions

    • Prepare a series of solutions with a constant SRB concentration (e.g., 9 mM) and varying SDS concentrations (e.g., 0 mM, 8 mM, 16 mM, 32 mM, 64 mM).
  • Verify De-Aggregation Spectroscopically

    • Measure the absorption spectrum of each solution.
    • Successful de-aggregation is indicated by the disappearance of the blue-shifted dimer band at ~530 nm and a corresponding increase in the monomer peak at ~565 nm [2] [1].
    • Confirm with fluorescence spectroscopy by observing a significant increase in fluorescence intensity upon the addition of SDS.

Advanced Strategy: Dye Confinement in Layered Double Hydroxides (LDH)

For applications requiring high stability under stress (e.g., elevated temperature, prolonged light exposure), confining SRB within an inorganic host is a highly effective strategy [3].

  • Principle: The LDH host structure, particularly when intercalated with spacer molecules like dodecyl sulfate (DS), isolates individual SRB molecules. This prevents intermolecular interactions that lead to aggregation and quenching [3].
  • Performance: This method has proven effective in maintaining SRB's luminescent properties even under harsh conditions, such as thermal stress at 100°C and photonic stress from blue LED excitation [3].

The following diagram illustrates the core mechanisms of SRB aggregation and the two primary solutions discussed.

G cluster_problem Aggregation Problem cluster_solution1 Solution 1: Surfactant cluster_solution2 Solution 2: Host Confinement start Sulforhodamine B (SRB) Amphiphilic Dye problem In Aqueous Solution start->problem sol1 Add SDS Micelles start->sol1 sol2 Intercalate into Layered Double Hydroxide (LDH) start->sol2 aggregate Forms H-aggregates (Dimers) problem->aggregate result_bad Result: • Blue-shifted Absorption • Fluorescence Quenching aggregate->result_bad mech1 SRB incorporates into micelle palisade layer sol1->mech1 result1 Result: • Monomeric Dye • Restored Fluorescence mech1->result1 mech2 Dye molecules are spatially separated sol2->mech2 result2 Result: • Prevents Aggregation • Enhanced Stability mech2->result2

References

Sulforhodamine G vs Sulforhodamine B fluorescence

Author: Smolecule Technical Support Team. Date: February 2026

Comparison at a Glance

The table below summarizes the core properties of Sulforhodamine G and Sulforhodamine B for a quick comparison.

Property This compound (SRG) Sulforhodamine B (SRB)
CAS Number 5873-16-5 [1] 3520-42-1 [2]
Molecular Formula C25H25N2NaO7S2 [1] C27H30N2O7S2 [2]
Molecular Weight 530.6 g/mol [1] 558.7 g/mol [2]
Excitation (λEx, nm) 529 [1] ~565 [2]
Emission (λEm, nm) 548 [1] ~586 [2]
Appearance Orange-red solid [1] Red solid [2]
Solubility Highly water-soluble [1] Very water-soluble [2]
pH Sensitivity No pH-dependent absorption/fluorescence (pH 3-10) [3] No pH-dependent absorption/fluorescence (pH 3-10) [2]
Cellular Permeability Membrane-impermeant [1] Membrane-impermeant [2]
Primary Applications Polar tracer, neuronal communication studies [1] Polar tracer, SRB cytotoxicity assay [4] [2]

Spectral Properties & Chemical Characteristics

  • Spectral Profile: The most distinct difference lies in their fluorescence. This compound has its excitation and emission maxima in the green-orange range (Ex/Em: ~529/548 nm) [1]. In contrast, Sulforhodamine B is shifted further red, with Ex/Em around 565/586 nm [2]. This makes SRB more suitable for applications where reducing background autofluorescence or multiplexing with other green-emitting dyes is necessary.
  • Molecular Structure: Both dyes are sulfonated, granting them high water solubility and a net negative charge, which contributes to their membrane-impermeant nature [1] [2]. Despite its high solubility, SRB has been demonstrated to be amphiphilic. It can adsorb at air/water interfaces and incorporate into surfactant micelles like SDS, a behavior not as commonly associated with SRG [5] [6].

Applications in Research

  • Shared Use as Polar Tracers: Both SRG and SRB are widely used as membrane-impermeant polar tracers for studying cell morphology, intercellular communication, and fluid phase tracing due to their high water solubility and inability to cross intact cell membranes [1] [2].
  • Unique Assay Applications: Sulforhodamine B has a major dedicated application in the SRB assay, a colorimetric method for cell density determination and cytotoxicity screening. This assay exploits SRB's ability to bind stoichiometrically to cellular proteins under mild acidic conditions, providing an estimate of total biomass [4] [2]. While SRB has been investigated for its surface-active properties in therapeutic contexts, such as lowering surface tension in proteinaceous solutions [6], SRG's documented uses are more focused on its role as a fluorescent tracer [1].

Experimental Considerations

  • Bioactivity and Specificity: A critical consideration for any dye is its potential bioactivity. While specific data for SRG is limited in the search results, a study on the closely related Sulforhodamine 101 (SR101) found that it can induce seizure-like neuronal activity in mouse cortex at concentrations of 100-250 µM [7]. This highlights the importance of testing for off-target effects. The study suggests that concentrations of 50 µM or lower may be safer for in vivo neuronal labeling [7].
  • Handling and Storage: For optimal performance, fluorescent dyes should be protected from light during long-term storage. While many are stable for years when stored correctly as solids, it is recommended to perform a small-scale positive control experiment if using a product that has been stored for over a year [1].

To help summarize the key decision points for selecting between these two dyes, the following flowchart outlines the process:

G Start Start: Choosing between This compound and B Q_App What is the primary application? Start->Q_App Q_Assay Conducting a cytotoxicity or biomass assay? Q_App->Q_Assay Opt_Tracer Use as a fluorescent tracer Q_App->Opt_Tracer e.g., Cell morphology Neuronal tracing Q_Wavelength Is a longer red-shifted wavelength required? SRG Choose this compound (SRG) Q_Wavelength->SRG No SRB Choose Sulforhodamine B (SRB) Q_Wavelength->SRB Yes Opt_SRBAssay Using the standard Sulforhodamine B (SRB) assay? Q_Assay->Opt_SRBAssay Yes Q_Assay->SRB No, general protein content/binding study Opt_Tracer->Q_Wavelength Opt_RedShift Preferred wavelength ~565/586 nm (SRB) vs ~529/548 nm (SRG) Opt_SRBAssay->SRB Yes, follow protocol

Profesional Usage Guidelines

  • Validating Your Experimental Conditions: Given the potential for bioactivity, especially with sulforhodamine dyes like SR101 [7], it is crucial to validate the concentration of SRG or SRB in your specific experimental system. Start with the lowest feasible concentration and include careful controls to rule out dye-induced artifacts.
  • Leveraging the SRB Assay: If you are using the SRB assay for cytotoxicity or cell proliferation, follow established protocols [4]. The key advantages of this assay include its reproducibility, a stable endpoint that doesn't require immediate measurement, and low cost. A critical step is the gentle addition of trichloroacetic acid (TCA) to fix cells to the plate, as harsh addition can dislodge cells and create artifacts [4].

References

Sulforhodamine G vs SR101 specificity astrocytes

Author: Smolecule Technical Support Team. Date: February 2026

Key Limitations of SR101 for Astrocyte Labeling

While SR101 is a widely used astrocyte marker, recent studies have highlighted important caveats that researchers must consider. The table below summarizes the core issues:

Limitation Experimental Evidence & Key Findings
Lack of Specificity Labels oligodendrocytes via gap junctions [1] [2]; in hippocampus, ~45% of SR101+ cells were not astrocytes [1] [3].
Regional Variability Efficiently labels astrocytes in cortex/hippocampus, but fails in ventrolateral medulla and brainstem [1] [4].
Excitatory Side Effects Induces seizure-like activity in vivo at 100-250 µM [5]; increases neuronal excitability in hippocampus at low concentrations [1].

Experimental Protocols and Key Insights

Here is a summary of common experimental approaches and the critical insights they provided, which form the basis for the limitations outlined above.

  • Staining Protocol (Acute Slices): Acute brain slices are incubated in carbonated extracellular solution containing 0.5–1 µM SR101 for 20–30 minutes at 34–37°C. Excess dye is then removed by washing for 10–30 minutes [1] [3].
  • In Vivo Staining: For in vivo imaging, SR101 is typically applied topically to the exposed cortex. Concentrations in the literature vary widely, from 250 nM to 300 µM, with incubation times from 1 to 60 minutes [1] [3] [5].
  • Mechanism of Uptake: Research indicates that SR101 is actively transported into astrocytes rather than entering via passive diffusion. The primary transporter identified is the organic anion transporting polypeptide OATP1C1 [1] [4].
  • Safe Concentration for In Vivo Use: One study specifically investigated side effects and concluded that to avoid inducing seizure-like cortical activity, SR101 concentrations should be no higher than 50 µM for in vivo experiments [5].

SR101 Uptake and Limitations

The following diagram illustrates the documented mechanisms of SR101 uptake and its associated limitations, based on current research findings:

G cluster_astrocyte Astrocyte cluster_oligodendrocyte Oligodendrocyte cluster_neuron Neuron SR101 SR101 in Extracellular Space OATP1C1 OATP1C1 Transporter SR101->OATP1C1  Primary Uptake Path HyperExcite Hyper-Excitability SR101->HyperExcite  Side Effect AstroUptake Active Uptake OATP1C1->AstroUptake GapJunc_A Gap Junctions GapJunc_O Gap Junctions GapJunc_A->GapJunc_O  Dye Diffusion AstroUptake->GapJunc_A OligoLabel Non-Specific Labeling GapJunc_O->OligoLabel SeizureLike Seizure-Like Activity (at high concentrations) HyperExcite->SeizureLike

Research Recommendations

To address the lack of direct comparative data, here are practical steps for your research:

  • Focus on SR101 with Caution: Given the wealth of data on its mechanisms and limitations, you can use SR101 effectively, provided you use validated, low-concentration protocols (≤50 µM in vivo) [5] and confirm cell identity with additional markers, especially in brain regions like the brainstem or when studying oligodendrocytes.
  • Investigate Alternative Dyes: Consider other tools for astrocyte identification. The search results mention Texas Red, a structurally similar dye that was shown not to induce seizure-like activity in one study [5]. Genetically encoded indicators in transgenic animal models are also a highly specific alternative.
  • Re-evaluate Past Studies: Be aware that many past studies using SR101 as a purely specific astrocyte marker may need re-interpretation, particularly regarding the identity of labeled cells and potential dye-induced network effects [1] [2].

References

Sulforhodamine G dynamic range protein stain

Author: Smolecule Technical Support Team. Date: February 2026

Sulforhodamine G Characteristics

Property Description
Primary Application Fluorescent stain for protein research; polar tracer for studying cell morphology and communication [1] [2].
Dynamic Range Described as having "broad dynamic ranges" [1].
Excitation/Emission 529/548 nm [2] (also reported as 532/550 nm [3]).
Solubility Highly water-soluble [2].
Cell Permeability Membrane-impermeant, making it suitable as a fluid-phase tracer [2].
Molecular Weight 575.58 (as provided by TargetMol) [1] or 530.6 (as provided by Biotium) [2].

Key Considerations for Protein Stains

When evaluating protein stains, dynamic range is one of several critical performance factors. The broader context from search results highlights other key parameters to consider:

  • Sensitivity: This refers to the minimum amount of protein that can be detected. For context, modern Stain-Free technology can detect between 0.2 to 5 ng of protein, which is generally more sensitive than traditional Coomassie stains [4].
  • Linear Dynamic Range: This is the range over which the signal intensity increases proportionally with the protein load. Stain-Free gels, for example, have been reported to show a linear dynamic range from 20 ng to 1 µg at the lower end [4].
  • Compatibility: Consider downstream applications. While dyes like this compound are used for visualization, methods like Stain-Free technology are compatible with downstream applications such as western blotting and mass spectrometry without impeding further analysis [4].

Experimental Protocol Context

The search results do not provide a specific staining protocol for this compound. However, a standard workflow for fluorescent protein staining typically involves separating proteins via gel electrophoresis, staining with the dye, and then destaining (if necessary) before imaging. Note these general tips for fluorescent dyes [5]:

  • Optimize Concentration and Time: Always determine the optimal dye concentration and staining time using a positive control before running test samples.
  • Avoid Serum: Do not include serum in the loading buffer during the staining step, as it can contain esterases that prematurely hydrolyze certain dyes.
  • Protect from Light: Fluorescent compounds should be protected from light during storage and the staining procedure to prevent photobleaching [2].

Pathways for Stain Evaluation

The following diagram outlines the general workflow and decision process for selecting and validating a protein stain, based on common practices in the field.

Start Start: Protein Separation (SDS-PAGE) Choice1 Stain Selection Start->Choice1 Option1 This compound Choice1->Option1 Option2 Alternative Stains (e.g., Coomassie, Stain-Free) Choice1->Option2 Eval Evaluate Performance - Sensitivity (Limit of Detection) - Dynamic Range - Signal Linearity Option1->Eval Option2->Eval App Downstream Application? (e.g., Western Blot, MS) Eval->App Option1a Compatible Method (e.g., Stain-Free) App->Option1a Yes Option1b Standard Stain App->Option1b No End Analysis & Data Normalization Option1a->End Option1b->End

This compound is one tool among many. The best choice often depends on the specific requirements of your experiment, including the needed sensitivity, the equipment available, and what you plan to do with the samples after staining.

References

Sulforhodamine G OATP1C1 transporter uptake

Author: Smolecule Technical Support Team. Date: February 2026

SR101 & OATP1C1: Mechanism and Specificity

The following diagram illustrates the primary mechanism of SR101 uptake into astrocytes and the factors that influence its specificity.

G cluster_astrocyte Astrocyte cluster_neuron Neuron SR101 SR101 OATP1C1 OATP1C1 Transporter SR101->OATP1C1  Active Uptake GapJunctions Gap Junctions SR101->GapJunctions  Secondary Diffusion Unknown_Uptake Unknown Uptake Mechanism SR101->Unknown_Uptake Astro_Accumulation OATP1C1->Astro_Accumulation  Efficient uptake & retention ABC_Transporter ABC Transporter (efflux) ABC_Transporter->Astro_Accumulation Neuron_ABC ABC Transporter (efflux) Unknown_Uptake->Neuron_ABC Neuronal_Destaining Neuron_ABC->Neuronal_Destaining  Rapid extrusion Outcome1 Strong SR101 Labeling Astro_Accumulation->Outcome1 Outcome2 Weak or No Labeling Neuronal_Destaining->Outcome2

The core mechanism involves active transport of SR101 into astrocytes primarily via the OATP1C1 transporter [1] [2]. Specificity is achieved because astrocytes efficiently retain the dye, while neurons, which may initially take up SR101 through an unknown mechanism, rapidly expel it via efflux transporters (likely ABC transporters) [1]. SR101 can also secondarily label oligodendrocytes by diffusing through gap junctions from astrocytes [1].

Experimental Data on SR101 Specificity and Modulation

The tables below summarize key experimental findings regarding SR101's performance and how it can be modulated.

Table 1: Regional and Cellular Specificity of SR101 Labeling

Brain Region / Cell Type Labeling Efficiency & Specificity Key Evidence
Hippocampus & Cortex High specificity and efficient labeling of astrocytes [1] [2]. Validated in transgenic hGFAP-EGFP mice; over 90% of EGFP-positive astrocytes were SR101-positive [2].
Brainstem (e.g., VLM) Low and non-specific labeling; stains both neurons and astrocytes [1] [3]. In the ventrolateral medulla (VLM), the same protocol that works in the hippocampus fails to label astrocytes efficiently [3].
Oligodendrocytes Labeled secondarily, not primarily [1]. In vivo studies in transgenic mice showed over 30% of SR101-labeled cortical cells were oligodendrocytes, due to dye coupling via gap junctions [1].
Neurons (under specific conditions) Can be labeled, reducing specificity [1]. Observed in brainstem slices, during hypoxia, or with high concentrations of SR101 (e.g., 165 μM) [1].

Table 2: Modulating SR101 Uptake: Inhibitors and Competitors

Compound / Manipulation Effect on SR101 Labeling Proposed Mechanism & Experimental Context
Levothyroxine (T4) Strongly blocks SR101 labeling [1] [2]. Competes for the OATP1C1 transporter binding site (natural substrate) [1] [2].
Carbenoxolone (CBX) Blocks SR101 labeling [1] [3]. Initially thought to block gap junctions; now known to directly inhibit the OATP1C1 transporter [1] [3].
MK-571 & Probenecid Reduce SR101 labeling [1]. Substrates of OATPs that compete with SR101 for uptake [1].
OATP1C1 Knockout Mice Absence of astrocytic SR101 labeling [1] [2]. Provides genetic proof that OATP1C1 is essential for SR101 uptake in astrocytes in the hippocampus and cortex [1] [2].
Environmental Chemicals Inhibit OATP1C1 function [4]. In vitro assays identify Tetrabromobisphenol A (TBBPA), PFOS, and PFOA as potent OATP1C1 inhibitors [4].

A Standard Protocol for SR101 Staining in Acute Brain Slices

Here is a detailed methodology for astrocyte identification, derived from the cited research [1] [2] [3].

  • Solution Preparation: Prepare carbogenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF). From a stock solution (e.g., 0.5 mM in distilled water [2]), add SR101 to the aCSF to achieve a working concentration of 0.5 to 1 μM [1] [2].
  • Slice Incubation: Incubate acute brain slices (250-400 μm thick) in the SR101-containing solution for 20 minutes at 34-37°C [1] [2] [3].
  • Washout: Transfer slices to aCSF without SR101 for a recovery period of 10-30 minutes at 34-37°C to wash away excess dye from the extracellular space [1] [2].
  • Imaging: Use two-photon excitation microscopy for optimal results. SR101 is excited at ~586 nm and emits at ~605 nm [3] [5].

Key Limitations and Considerations for SR101 Use

  • Lack of Absolute Specificity: SR101 is not an exclusive astrocyte marker. Its specificity depends heavily on the brain region, staining protocol, and physiological conditions. Always validate findings with other astrocytic markers, especially in brainstem regions or when studying disease models involving hemichannel opening [1].
  • Excitatory Side Effects: Studies report that SR101 can increase neuronal excitability and even trigger epileptic activity, suggesting it may alter the system it is intended to measure [1] [2]. The mechanism may involve interference with neurosteroid transport [1].
  • Protocol Variability: Small changes in concentration, temperature, and incubation time can significantly impact labeling efficacy and specificity. The commonly used 1 μM concentration is effective in the cortex and hippocampus but fails in the brainstem, indicating regional differences in transporter expression or function [3].

Key Takeaways for Researchers

  • Optimal Use Case: SR101 is a valuable, low-cost tool for the specific identification of live astrocytes in the hippocampus and cortex of rodents when used with the standard low-concentration protocol [1].
  • Critical Limitation: Researchers should be cautious when working with brainstem regions, oligodendrocytes, or under pathological conditions, as specificity is greatly reduced [1].
  • Mechanistic Insight: Understanding that uptake is mediated by OATP1C1 allows for more informed experimental design, including the use of competitors like T4 for control experiments [1] [2].

References

Cell Permeability of Sulforhodamine G and Related Tracers

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key permeability characteristics of several relevant fluorescent tracers based on the information obtained.

Tracer Name Cell Permeability Key Characteristics and Rationale
Sulforhodamine G Membrane impermeant [1] [2] Highly water-soluble; polarity and charged sulfonate groups prevent passive diffusion across lipid bilayers [1] [2].
Sulforhodamine B (SRB) Membrane impermeant [3] [4] As a hydrophilic dye, it predominantly uses transepidermal (paracellular) routes rather than transcellular pathways [3]. Binds to protein amino acid residues [5] [4].
Sulforhodamine 101 Membrane impermeant [6] Described as a water-soluble, polar tracer [6].
"Sulfo" Rhodamine Dyes (Sulfo549, Sulfo646) Membrane impermeant [7] Synthetically engineered with charged sulfonate moieties to ensure cellular impermeability for exclusive labeling of cell surface proteins [7].
JD1 Permeable (context-dependent) A synthetic small molecule that can disrupt bacterial membranes; its activity requires conditions that first compromise the outer membrane barrier [8].
Rhodamine-based Tubulin Probes Highly permeable [9] Engineered to favor a hydrophobic, non-fluorescent state (spirolactone) for excellent cell permeability, which opens into a fluorescent form upon reaching the target [9].
Nile Red Permeable [3] A lipophilic dye that diffuses mainly via the transductal route [3].

Key Experimental Contexts

The permeability of a tracer is not just an intrinsic property but is highly dependent on the experimental system and design.

  • Mechanism of Impermeability in Sulforhodamines: The impermeability of dyes like this compound is a deliberate design feature. Adding charged sulfonate groups makes them highly water-soluble and prevents them from passively crossing the hydrophobic lipid bilayer of the cell membrane. This property is exploited to create tracers that exclusively label the extracellular environment or surface proteins [7].
  • Mechanism of Permeability in Rhodamine Probes: Conversely, some rhodamine probes are engineered for high permeability. Research shows that modifying the rhodamine structure to stabilize a hydrophobic, closed-ring form (spirolactone) dramatically increases its ability to cross cell membranes. Once inside the cell, the dye can shift to a fluorescent open form, providing a high-contrast signal [9].
  • Pathway Dependence: The route a tracer takes can depend on its properties. One study visualized that hydrophilic Sulforhodamine B and lipophilic Nile Red permeated through tissue via different pathways—transepidermal and transductal, respectively [3]. This highlights how chemical nature dictates the mechanism of movement across biological barriers.
  • Condition-Dependent Permeability: The activity of some membrane-active compounds, like JD1, is not absolute but depends on the experimental conditions. JD1 only becomes effective against bacteria when their outer membrane defenses are first weakened, either by host immune factors or specific laboratory conditions [8].

Research Workflow and Tracer Selection

For your research on tracer permeability, the following workflow outlines a typical experimental approach:

Start Define Experimental Goal A Select Tracer Candidates Start->A B Design Permeability Assay A->B C Conduct Experiment & Imaging B->C D Analyze Localization & Intensity C->D E Interpret Results D->E

Based on this workflow, keep these points in mind:

  • Define Your Objective: Your choice of tracer is ultimately determined by your experimental goal.
    • Use membrane-impermeant tracers (like this compound) for studying endocytosis, labeling extracellular matrix, or specifically tagging cell-surface proteins without internal background [2] [7].
    • Use membrane-permeant tracers (like certain rhodamine probes) to label intracellular targets such as tubulin, actin, or DNA in live cells [9].
  • Validate Experimentally: The classifications above are a starting point. Permeability can be influenced by cell type, temperature, and incubation time. It is crucial to validate the behavior of a tracer in your specific experimental system.

References

×

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

552.10008777 Da

Monoisotopic Mass

552.10008777 Da

Heavy Atom Count

37

Other CAS

5873-16-5

Use Classification

Cosmetics -> Cosmetic colorant

General Manufacturing Information

Xanthylium, 9-(2,4-disulfophenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, inner salt, sodium salt (1:1): ACTIVE

Dates

Last modified: 04-14-2024

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